Boc-N-PEG5-C2-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPAOUCTNORCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of Boc-N-PEG5-C2-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, with the IUPAC name 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate, is a valuable tool in chemical biology and drug discovery. Its structure features a Boc-protected amine, a hydrophilic penta(ethylene glycol) (PEG5) spacer, and an N-hydroxysuccinimide (NHS) ester. This arrangement allows for the controlled, sequential conjugation to two different molecules. The Boc group provides a stable protecting group for the terminal amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. The PEG5 spacer enhances the solubility and bioavailability of the resulting conjugate, while the NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, or other molecules.
The key properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ |
| Molecular Weight | 506.54 g/mol |
| CAS Number | 1347750-80-5 |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Purity | Typically >95% |
| Storage | Store at -20°C, desiccated |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of its carboxylic acid precursor, Boc-NH-PEG5-CH2CH2COOH, with N-hydroxysuccinimide (NHS). This reaction is commonly facilitated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent.
Below is a representative experimental protocol for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Boc-NH-PEG5-CH2CH2COOH (1 equivalent)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (argon or nitrogen), add Boc-NH-PEG5-CH2CH2COOH (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents).
-
Dissolution: Dissolve the starting materials in anhydrous dichloromethane or dimethylformamide.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
Signaling Pathway and Logical Relationship Diagram
In the context of PROTAC development, this compound serves as a linker to connect a target protein ligand and an E3 ligase ligand. The following diagram illustrates this logical relationship.
Caption: PROTAC assembly and mechanism of action.
An In-depth Technical Guide to the Mechanism of Action for Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for Boc-N-PEG5-C2-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Structure and Functional Components
This compound is a precisely engineered molecule comprising three key functional domains:
-
Boc (tert-butyloxycarbonyl) Group: A well-established protecting group for primary amines.[1][2] It prevents the amine from participating in unwanted reactions, ensuring chemo-selectivity during synthesis. This group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions.[1][]
-
PEG5 (Polyethylene Glycol) Linker: A five-unit polyethylene glycol chain that acts as a hydrophilic spacer.[4] PEG linkers are widely utilized in bioconjugation to enhance the solubility and stability of the resulting conjugate.[5] They can also reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile by increasing its hydrodynamic radius.[]
-
NHS (N-hydroxysuccinimide) Ester: A highly reactive functional group that specifically targets primary amines.[5] This group enables the covalent attachment of the linker to proteins, peptides, or other molecules bearing accessible amine groups, such as the side chain of lysine residues.
Mechanism of Action: A Two-Stage Process
The utility of this compound lies in its sequential reactivity, enabling a controlled, stepwise conjugation process. This process can be broadly categorized into two stages: NHS ester-mediated conjugation and Boc group deprotection.
Stage 1: Amine-Reactive Conjugation via NHS Ester
The primary mechanism of action is initiated by the reaction of the NHS ester with a primary amine on a target molecule. This reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.
This reaction is highly efficient and selective for primary amines at a slightly alkaline pH (typically 7.2-8.5). While secondary amines can react, the rate is significantly slower. The resulting amide bond is highly stable under physiological conditions.
A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which becomes more significant at higher pH. Therefore, controlling the reaction pH and the concentration of the reactants is crucial for maximizing conjugation efficiency.
Stage 2: Deprotection of the Boc Group
Once the initial conjugation is complete, the Boc-protected amine at the other end of the PEG linker can be deprotected to reveal a primary amine. This is typically achieved by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA).[2] The acidic conditions lead to the cleavage of the tert-butoxycarbonyl group, which decomposes into isobutylene and carbon dioxide, leaving a free primary amine.[2]
This newly exposed amine is now available for subsequent conjugation to another molecule, making this compound an ideal tool for linking two different molecular entities.
Application in PROTAC Synthesis
A prime application for this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.
The synthesis of a PROTAC using this linker typically follows this logical workflow:
-
Ligand 1 Conjugation: A ligand for the target protein, containing a primary amine, is reacted with the NHS ester of this compound.
-
Purification: The resulting Boc-protected conjugate is purified to remove any unreacted starting materials.
-
Boc Deprotection: The Boc group is removed under acidic conditions to expose the terminal amine of the PEG linker.
-
Ligand 2 Conjugation: The newly formed amine is then conjugated to a second ligand, typically for an E3 ubiquitin ligase, which has been activated (e.g., as an NHS ester or carboxylic acid).
-
Final Purification: The final PROTAC molecule is purified to yield the desired product.
Experimental Protocols
While specific reaction conditions should be optimized for each unique application, the following provides a general framework for the use of this compound.
General Protocol for NHS Ester Conjugation to a Protein
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Linker Solution: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Remove excess linker and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.
General Protocol for Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralizing base (e.g., triethylamine)
-
Purification system
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Neutralization: Carefully neutralize the reaction mixture with a base such as triethylamine.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the deprotected conjugate using an appropriate method such as HPLC.
Quantitative Data Summary
Quantitative data for heterobifunctional linkers is highly dependent on the specific reactants and reaction conditions. However, general parameters for NHS ester reactions are well-documented.
| Parameter | Typical Value/Range | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Reaction Time | 30 minutes - 2 hours at RT; 2-4 hours at 4°C | Longer times may be required for less reactive amines. |
| Molar Excess of Linker | 10 - 50 fold | Drives the reaction to completion, especially with dilute protein solutions. |
| NHS Ester Half-life in aqueous solution | 1-2 hours at pH 7.0 | Decreases significantly as pH increases. |
| Boc Deprotection Time | 30 - 60 minutes | Highly efficient and typically goes to completion quickly. |
Disclaimer: The provided protocols and quantitative data are for guidance only. It is imperative for researchers to optimize conditions for their specific molecules and experimental setups.
References
An In-depth Technical Guide to the Key Research Applications of Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a flexible pentaethylene glycol (PEG5) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the covalent modification of biomolecules. This guide delves into the core applications of this compound, offering detailed experimental protocols and insights into its utility in advanced scientific research.
The hydrophilic PEG5 spacer enhances the solubility of the linker and the resulting conjugates in aqueous environments, which is crucial for biological applications. The NHS ester facilitates efficient and specific covalent bond formation with primary amines on proteins, peptides, and other biomolecules, forming stable amide linkages. The Boc-protecting group offers an orthogonal handle for subsequent chemical modifications under acidic conditions, allowing for multi-step conjugation strategies.
Core Applications
The primary applications of this compound revolve around its ability to link different molecular entities. This has been most prominently exploited in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and the surface functionalization of nanoparticles for targeted drug delivery and diagnostic purposes.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal candidate for the linker component.
The synthesis of a PROTAC using this compound generally follows a two-step process. First, the NHS ester end of the linker is reacted with a primary amine on either the E3 ligase ligand or the target protein ligand. Following this initial conjugation, the Boc-protecting group is removed to expose a primary amine, which is then coupled to the second ligand.
The Strategic Imperative of Boc-N-PEG5-C2-NHS Ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a potent and efficacious PROTAC is the linker, a chemical scaffold that connects the target protein ligand to the E3 ligase ligand. Among the diverse array of linker architectures, polyethylene glycol (PEG) based linkers have gained prominence for their ability to favorably modulate the physicochemical properties of PROTACs. This technical guide provides a comprehensive overview of Boc-N-PEG5-C2-NHS ester, a versatile PEGylated linker, and its application in the development of next-generation protein degraders.
The Pivotal Role of this compound in PROTAC Design
This compound is a heterobifunctional linker that features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. This specific configuration offers several advantages in the modular synthesis of PROTACs:
-
Controlled, Sequential Synthesis: The Boc protecting group on the amine allows for a directional and controlled synthetic strategy. The NHS ester can first be reacted with an amine-containing E3 ligase ligand or protein of interest (POI) ligand. Subsequently, the Boc group can be deprotected under acidic conditions to reveal the amine, which can then be coupled to the other binding moiety.
-
Enhanced Solubility and Permeability: The PEGylated nature of the linker, with its five ethylene glycol units, significantly enhances the aqueous solubility of the resulting PROTAC molecule. This is a crucial attribute, as the often large and hydrophobic nature of PROTACs can lead to poor solubility and limited cell permeability.
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and productivity of the ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may lead to steric hindrance, while an overly long and flexible linker can result in an entropically unfavorable complex. The PEG5 chain provides a well-defined length and inherent flexibility that can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
Quantitative Data on PEGylated PROTACs
The length and composition of the linker profoundly impact the degradation efficiency (DC50 and Dmax) and binding affinity of a PROTAC. While specific data for PROTACs utilizing the exact this compound linker is proprietary and varies depending on the specific target and E3 ligase, the following tables summarize representative data from the literature, illustrating the influence of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl Chain | ~750 | 4.5 | 150 |
| PROTAC B | PEG2 | ~800 | 3.8 | 165 |
| PROTAC C (Representative of PEG5) | PEG5 | ~900 | 2.9 | 190 |
| PROTAC D | PEG8 | ~1000 | 2.0 | 215 |
Data is illustrative and compiled from general trends reported in the literature.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of Representative PROTACs
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | Alkyl (short) | >1000 | <20 |
| BRD4 | CRBN | PEG2 | 150 | 65 |
| BRD4 | CRBN | PEG4/PEG6 (comparable to PEG5) | 25 | >90 |
| BRD4 | CRBN | PEG8 | 100 | 75 |
| TBK1 | VHL | <12 atoms | No degradation | - |
| TBK1 | VHL | 21 atoms (PEG-containing) | 3 | 96 [1] |
| TBK1 | VHL | 29 atoms | 292 | 76[1] |
DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step approach for the synthesis of a PROTAC.
Step 1: Coupling of this compound to the First Amine-Containing Ligand (e.g., E3 Ligase Ligand)
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection and Coupling to the Second Ligand (e.g., POI Ligand with a Carboxylic Acid)
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.
-
Coupling Reaction: Dissolve the resulting amine-TFA salt and the carboxylic acid-containing POI ligand (1.2 equivalents) in DMF.
-
Coupling Reagent Addition: Add a peptide coupling reagent, such as HATU (1.2 equivalents) or HBTU (1.2 equivalents), and DIPEA (3-4 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Protocol for Determining PROTAC-Mediated Protein Degradation (DC50 and Dmax)
This protocol describes the quantification of target protein degradation in cultured cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway: PROTAC-Mediated Degradation of KRAS
// Signaling Cascade RTK -> SOS [color="#5F6368"]; SOS -> KRAS_GDP [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; KRAS_GDP -> KRAS_GTP [label=" GTP\nGDP", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; KRAS_GTP -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription_Factors [color="#5F6368"]; KRAS_GTP -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Gene_Expression [color="#5F6368"]; Transcription_Factors -> Gene_Expression [color="#5F6368"];
// PROTAC Action PROTAC -> KRAS_GTP [label=" Binds", style=dashed, color="#EA4335", arrowhead=odot]; PROTAC -> E3_Ligase [label=" Binds", style=dashed, color="#34A853", arrowhead=odot]; {rank=same; KRAS_GTP; PROTAC; E3_Ligase;} E3_Ligase -> KRAS_GTP [label=" Ubiquitination", style=dotted, color="#4285F4", arrowhead=tee]; Ub -> E3_Ligase [style=invis]; KRAS_GTP -> Proteasome [label=" Degradation", style=dashed, color="#EA4335", arrowhead=vee]; } KRAS signaling and PROTAC-mediated degradation.
Experimental Workflow: PROTAC Development and Evaluation
// Nodes Design [label="PROTAC Design\n(Ligand Selection, Linker Choice)", fillcolor="#F1F3F4"]; Synthesis [label="Chemical Synthesis\n(e.g., using this compound)", fillcolor="#FBBC05"]; Purification [label="Purification & Characterization\n(HPLC, LC-MS, NMR)", fillcolor="#F1F3F4"]; Binding_Assay [label="In Vitro Binding Assays\n(SPR, FP, ITC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation_Assay [label="Cellular Degradation Assays\n(Western Blot, In-Cell Western)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DC50_Dmax [label="Determine DC50 & Dmax", fillcolor="#F1F3F4"]; Ternary_Complex [label="Ternary Complex Formation\n(Co-IP, NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Off_Target [label="Off-Target & Selectivity Profiling\n(Proteomics)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy Studies\n(Xenograft Models)", fillcolor="#F1F3F4"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Purification; Purification -> Binding_Assay; Purification -> Degradation_Assay; Binding_Assay -> Ternary_Complex; Degradation_Assay -> DC50_Dmax; DC50_Dmax -> Lead_Optimization; Ternary_Complex -> Lead_Optimization; DC50_Dmax -> Off_Target; Off_Target -> In_Vivo; In_Vivo -> Lead_Optimization [style=dashed, label="Iterative Refinement", fontsize=8, fontcolor="#5F6368"]; } General workflow for PROTAC development.
Conclusion
This compound represents a valuable and versatile tool in the medicinal chemist's arsenal for the construction of PROTACs. Its inherent properties, including the ability to enhance solubility and provide a flexible yet defined linker length, address some of the key challenges in PROTAC design. By enabling a modular and controlled synthetic approach, this linker facilitates the rapid generation and optimization of PROTAC libraries. The continued exploration of linkers with diverse lengths and compositions, such as the PEG5 motif, will undoubtedly propel the development of highly potent and selective protein degraders for a wide range of therapeutic applications.
References
Technical Guide: Boc-N-PEG5-C2-NHS Ester in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, applications, and handling of Boc-N-PEG5-C2-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical data, detailed experimental protocols for its use, and a visual representation of its role in targeted protein degradation.
Core Chemical and Physical Data
This compound is a versatile linker molecule featuring a Boc-protected amine and an NHS ester reactive group, separated by a 5-unit polyethylene glycol (PEG) chain. This structure allows for a controlled, stepwise conjugation to biomolecules. The NHS ester readily reacts with primary amines, while the Boc group provides a stable protecting group for a terminal amine, which can be deprotected in a subsequent step for further conjugation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.
| Parameter | Value | Reference |
| CAS Number | 2055040-78-1 | [1][2][3][4] |
| Molecular Weight | 506.54 g/mol | [1][5] |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ | [1][6] |
| Purity | ≥95-98% (Varies by supplier) | [1][] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound in the two key stages of PROTAC synthesis: initial conjugation to a primary amine-containing molecule and subsequent deprotection for reaction with a second molecule.
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol details the reaction of the NHS ester group with a molecule containing a primary amine (e.g., a protein, peptide, or a synthetic ligand).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, ligand for a target protein)
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer), pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the amine-containing molecule in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not store the linker in solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography or by dialysis against an appropriate buffer (e.g., PBS) at 4°C.
-
-
Characterization:
-
Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Protocol 2: Boc Deprotection to Expose the Terminal Amine
This protocol describes the removal of the Boc protecting group to reveal the primary amine for a subsequent conjugation step.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 20-50% v/v)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Purification system (as in Protocol 1)
Procedure:
-
Preparation for Deprotection:
-
If the conjugate is in an aqueous buffer, it may need to be lyophilized to dryness.
-
-
Deprotection Reaction:
-
Resuspend the lyophilized conjugate in the deprotection solution.
-
Incubate the reaction on ice for 30-60 minutes.
-
-
Removal of Deprotection Reagent:
-
Remove the TFA and solvent by evaporation under a stream of nitrogen or by lyophilization.
-
-
Purification:
-
Immediately purify the deprotected conjugate by dialysis or size-exclusion chromatography against a neutral buffer (e.g., PBS, pH 7.4) to remove any residual acid and byproducts. The resulting molecule now has a reactive primary amine ready for a second conjugation reaction (e.g., with another NHS ester-functionalized molecule).
-
Visualization of PROTAC Synthesis and Mechanism of Action
The following diagram illustrates the logical workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound and the subsequent mechanism of action leading to targeted protein degradation.
Caption: PROTAC synthesis workflow and its mechanism of action for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Properties of Boc-N-PEG5-C2-NHS Ester: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking agents is paramount for successful bioconjugation, drug delivery, and PROTAC development. This in-depth technical guide focuses on the solubility and stability of Boc-N-PEG5-C2-NHS ester, a heterobifunctional linker increasingly utilized in advanced biochemical applications.
This guide synthesizes available data to provide a comprehensive overview of the solubility and stability characteristics of this compound. Where specific quantitative data for this molecule is not publicly available, this guide presents established data for structurally similar long-chain PEGylated N-hydroxysuccinimide (NHS) esters, offering a reliable framework for experimental design. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability parameters for their specific applications.
Core Concepts: Understanding the Molecule
This compound is a chemical tool composed of three key functional components:
-
Boc Protecting Group: A tert-butyloxycarbonyl group that masks a primary amine, preventing it from reacting. This group can be removed under mild acidic conditions to reveal the amine for subsequent conjugation steps.
-
PEG5 Spacer: A polyethylene glycol chain with five repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule in aqueous media, reduces aggregation of the conjugated biomolecule, and can improve the pharmacokinetic properties of the final conjugate.[1]
-
NHS Ester: An N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (such as those on the side chain of lysine residues in proteins) to form stable amide bonds.[2][3]
This trifunctional architecture makes this compound a versatile linker in multi-step conjugation strategies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target-binding ligand and an E3 ligase ligand.[4][5]
Solubility Profile
The solubility of an NHS ester is a critical factor in its handling and reaction efficiency. While non-sulfonated NHS esters are often poorly soluble in aqueous buffers, the presence of the PEG spacer in this compound significantly enhances its hydrophilicity.[1][6]
General Solubility Characteristics:
-
Organic Solvents: this compound is readily soluble in common water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][7] These solvents are typically used to prepare concentrated stock solutions immediately before use.
-
Aqueous Solutions: The PEG chain improves water solubility compared to non-PEGylated counterparts.[1] However, for direct dissolution in aqueous buffers, the concentration may be limited, and the primary concern becomes the compound's stability due to hydrolysis.
Quantitative Solubility Data:
Specific quantitative solubility data (e.g., mg/mL or mM) for this compound in various solvents is not widely published. However, based on general protocols for similar reagents, stock solutions of up to 10 mM in DMSO or DMF are commonly prepared.[7]
| Solvent | General Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[7] | Anhydrous DMF is preferred to minimize pre-hydrolysis. |
| Aqueous Buffers (e.g., PBS) | Limited | Solubility is enhanced by the PEG spacer, but stability is a major concern. The final concentration of organic solvent carryover into the aqueous reaction should typically be kept below 10%. |
Stability Profile: The Critical Role of Hydrolysis
The primary factor governing the stability of this compound in solution is the hydrolysis of the NHS ester group. This reaction is a competitive process to the desired amidation reaction and results in an inactive carboxylic acid, thereby reducing the efficiency of the conjugation.[2][]
Factors Influencing Stability:
-
pH: The rate of NHS ester hydrolysis is highly pH-dependent. The half-life of the ester decreases significantly as the pH becomes more alkaline.[2][]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[9] Reactions are often performed at room temperature for shorter durations or at 4°C for overnight incubations to balance reaction kinetics with hydrolysis.
-
Moisture: NHS esters are moisture-sensitive.[7][9] It is crucial to store the solid compound under desiccated conditions and to use anhydrous solvents for preparing stock solutions. Vials should be equilibrated to room temperature before opening to prevent condensation.[7]
Quantitative Stability Data:
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [2][] |
| 7.4 | Not Specified | > 120 minutes | [10] |
| 8.6 | 4 | 10 minutes | [2][] |
| 9.0 | Not Specified | < 9 minutes | [10] |
Storage Recommendations:
For optimal long-term stability, this compound should be stored as a solid at -20°C under a dry, inert atmosphere.[11][12] It is strongly recommended to prepare solutions immediately before use and to avoid preparing and storing aqueous stock solutions.[7]
Experimental Protocols
The following sections provide detailed methodologies for experimentally determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, DMF, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Equilibrate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Caption: Workflow for determining the solubility of this compound.
Protocol for Assessing Stability (Hydrolysis Rate)
This protocol describes a method to determine the hydrolytic stability of this compound at a specific pH and temperature by monitoring its degradation over time using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of desired pH (e.g., phosphate buffer pH 6.0, 7.4, and borate buffer pH 8.5)
-
HPLC system with a UV-Vis detector
-
Thermostatted incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Initiation of Hydrolysis:
-
Add a small volume of the stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration (e.g., 0.1 mM). Ensure the final percentage of the organic solvent is low (e.g., <5%) to minimize its effect on the hydrolysis rate.
-
Immediately vortex the solution and start a timer. This is time zero (t=0).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in a low pH mobile phase (if using reverse-phase HPLC) to prevent further degradation before analysis.
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Analysis:
-
Use a suitable HPLC method (e.g., reverse-phase C18 column) that can separate the intact this compound from its hydrolysis product (the corresponding carboxylic acid).
-
Monitor the peak area of the intact ester at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the intact ester versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t₁/₂) of the ester using the equation: t₁/₂ = 0.693 / k.
-
Caption: Workflow for assessing the hydrolytic stability of this compound.
Signaling Pathways and Logical Relationships
The utility of this compound is rooted in its ability to participate in specific chemical reactions while being influenced by environmental factors.
Reaction Pathway of this compound
The primary utility of this linker involves a two-step reaction process: the reaction of the NHS ester with a primary amine, followed by the deprotection of the Boc group to reveal another amine for further conjugation.
Caption: General two-step reaction pathway for this compound.
Factors Affecting NHS Ester Stability
The stability of the NHS ester is a critical parameter that is influenced by several factors, which in turn dictate the efficiency of the desired conjugation reaction.
Caption: Logical relationship of factors affecting NHS ester stability and conjugation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sepanalytical.com [sepanalytical.com]
- 9. chemscene.com [chemscene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Comprehensive Technical Guide to Boc-N-PEG5-C2-NHS Ester for Researchers and Drug Development Professionals
An in-depth exploration of the structure, properties, and applications of a versatile heterobifunctional linker, complete with detailed experimental protocols and workflow visualizations.
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. This molecule features three key components: a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it a versatile tool for covalently linking molecules to primary amines on proteins, peptides, and other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugates, while the Boc protecting group allows for sequential and controlled conjugation strategies. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and visual representations of key workflows.
Core Properties and Specifications
This compound is a well-characterized molecule with specific properties that are critical for its successful application in research and development. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ | [1][2] |
| Molecular Weight | 506.54 g/mol | [1][2] |
| Purity | ≥95% or ≥96% | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [1][4] |
Table 2: Storage and Handling
| Condition | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Handling | Keep in a dark place, under an inert atmosphere. Allow the vial to warm to room temperature before opening to avoid moisture condensation. | |
| Shipping | Typically shipped at room temperature or with blue ice. | [1][5] |
Table 3: Reactivity of the NHS Ester
The reactivity of the NHS ester is highly dependent on the pH of the reaction buffer. The ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis increases with increasing pH.
| pH | Half-life of NHS Ester | Source(s) |
| 7.0 | 4-5 hours | [5] |
| 7.4 | >120 minutes | [6] |
| 8.0 | 1 hour | [5] |
| 8.6 | 10 minutes | [5] |
| 9.0 | <9 minutes | [6] |
Key Applications
The unique trifunctional nature of this compound lends itself to a variety of applications in biomedical research and drug development.
-
PROTAC® Development: This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Boc-protected amine can be deprotected to allow for the attachment of a ligand for the target protein, while the NHS ester reacts with an amine-containing ligand for the E3 ligase.
-
Bioconjugation: The NHS ester readily reacts with primary amines on proteins (such as the side chain of lysine residues or the N-terminus), peptides, and amine-modified oligonucleotides to form stable amide bonds.[][] The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, enhancing solubility, and reducing immunogenicity.[]
-
Surface Modification: this compound can be used to modify surfaces that have been functionalized with primary amines.[] This is useful for reducing non-specific binding of proteins and other biomolecules to surfaces in applications such as immunoassays and biosensors.[]
-
Drug Delivery: The PEGylated nature of this linker can be advantageous in drug delivery systems.[4] It can be used to attach targeting ligands to drug-loaded nanoparticles or to create drug-biomolecule conjugates with improved stability and circulation times.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Conjugation to a Protein
This protocol describes the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. For fluorescently labeled molecules, protect the reaction from light.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and other small molecules from the protein conjugate using size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Boc Deprotection for Sequential Conjugation
This protocol outlines the removal of the Boc protecting group to expose a primary amine for a subsequent conjugation step.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA) (optional, for neutralization)
-
Desalting column or ethanol precipitation reagents
Methodology:
-
Lyophilization: Lyophilize the purified Boc-protected conjugate to dryness.
-
Deprotection: Prepare an 80% aqueous solution of trifluoroacetic acid (TFA). Dissolve the lyophilized conjugate in the 80% TFA solution.
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
Neutralization and Desalting: Neutralize the reaction by adding triethylamine (TEA). Immediately desalt the deprotected conjugate using a desalting column (e.g., NAP-10) or by ethanol precipitation to remove the TFA and TEA salts.
-
Quantification: Quantify the purified, deprotected conjugate using a suitable method (e.g., UV-Vis spectrophotometry).
Visualizing Workflows with Graphviz
The following diagrams, created using the DOT language, illustrate key workflows involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-amido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. nanocomposix.com [nanocomposix.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional crosslinker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] This reagent is a valuable tool for protein modification, enabling the covalent attachment of a PEG linker to primary amines on proteins, such as the side chain of lysine residues or the N-terminus.[3] The PEG spacer enhances the solubility and stability of the modified protein and can reduce immunogenicity.[4][] The NHS ester provides a mechanism for efficient and specific labeling under physiological to slightly alkaline conditions.[3] This document provides detailed application notes and protocols for the use of this compound in protein labeling.
Chemical Properties and Reaction Mechanism
This compound reacts with primary amines on proteins to form a stable amide bond, with the release of N-hydroxysuccinimide.[3] The reaction is highly dependent on pH; the optimal range is typically between 7.2 and 9.0, with pH 8.3-8.5 often recommended for efficient labeling.[6] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[6]
The Boc (tert-butyloxycarbonyl) group is a protecting group for the terminal amine of the PEG linker.[] For applications where this amine needs to be reactive for subsequent conjugation steps, it can be deprotected under acidic conditions. However, for general protein PEGylation, the Boc group remains intact.
Key Reagent Information:
| Property | Value |
| Molecular Weight | 506.54 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C, desiccated |
Data Presentation: Representative Quantitative Data
The following table summarizes representative quantitative data for protein labeling with PEG-NHS esters. These values are illustrative and will vary depending on the specific protein, buffer conditions, and molar excess of the labeling reagent.
| Parameter | Bovine Serum Albumin (BSA) | Immunoglobulin G (IgG) | Lysozyme |
| Protein Concentration | 10 mg/mL | 5 mg/mL | 2 mg/mL |
| Molar Excess of PEG-NHS Ester | 10-fold | 20-fold | 15-fold |
| Degree of Labeling (PEG/protein) | 2-4 | 4-6 | 1-3 |
| Protein Recovery | >90% | >85% | >95% |
| Conjugate Stability (4°C in PBS) | >4 weeks | >4 weeks | >4 weeks |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol details the steps for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or 0.1 M phosphate buffer, pH 7.5-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange.
-
-
This compound Stock Solution Preparation:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, to make 100 µL of a 10 mM solution, dissolve 0.507 mg of the reagent in 100 µL of DMSO.
-
-
Molar Excess Calculation:
-
Determine the desired molar excess of the NHS ester to the protein. A starting point of 10- to 20-fold molar excess is recommended.
-
Formula:mg of NHS ester = (molar excess) x (mg of protein) x (MW of NHS ester) / (MW of protein)
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
(Optional) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or spin filtration.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling can be estimated using various methods. A common technique for PEGylated proteins is SDS-PAGE analysis, where the increase in molecular weight corresponds to the number of attached PEG chains. For a more precise quantification, methods like MALDI-TOF mass spectrometry or ¹H NMR spectroscopy can be employed.
SDS-PAGE Method (Qualitative/Semi-Quantitative):
-
Run samples of the unlabeled protein and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will show a band shift to a higher molecular weight compared to the unlabeled protein. The size of the shift can be used to estimate the number of attached PEG molecules.
Visualizations
Caption: Chemical reaction of protein labeling with this compound.
Caption: Experimental workflow for protein labeling.
References
- 1. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation with Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains, which can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and protecting it from proteolytic degradation.
These application notes provide a detailed protocol for the conjugation of a peptide to Boc-N-PEG5-C2-NHS ester, a heterobifunctional PEG linker. This specific linker contains a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond. The Boc protecting group offers a strategic advantage, allowing for further modification of the terminal amine after deprotection under acidic conditions. This protocol will use the cyclic peptide c(RGDfK) as a model, a well-known ligand for αvβ3 integrins, which are crucial in processes like angiogenesis and tumor metastasis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the conjugation of a c(RGDfK) peptide with a PEG5-NHS ester, followed by Boc deprotection. The data is compiled from literature reports of similar bioconjugation reactions and serves as a general guideline. Actual results may vary depending on the specific peptide sequence, reaction conditions, and purification methods.
| Parameter | Stage | Typical Value | Analytical Method |
| Yield | Boc-PEG5-c(RGDfK) Conjugation | 38-43% | RP-HPLC |
| Boc Deprotection | >95% | RP-HPLC, LC-MS | |
| Purity | Crude Conjugate | Variable | RP-HPLC |
| Purified Boc-PEG5-c(RGDfK) | >95% | RP-HPLC | |
| Final Deprotected Product | >98% | RP-HPLC, LC-MS | |
| Molecular Weight Confirmation | Boc-PEG5-c(RGDfK) | Expected Mass ± 1 Da | MALDI-TOF MS |
| Deprotected PEG5-c(RGDfK) | Expected Mass ± 1 Da | MALDI-TOF MS |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of a peptide with this compound, followed by purification and Boc deprotection.
Part 1: Conjugation of c(RGDfK) with this compound
Materials:
-
Cyclic peptide c(RGDfK)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the c(RGDfK) peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve the this compound in anhydrous DMF to a concentration that allows for a 1.3 molar equivalent addition to the peptide solution.
-
Reaction Setup: In a clean reaction vessel, add the dissolved c(RGDfK) solution.
-
Base Addition: Add 3.5 molar equivalents of DIPEA to the peptide solution. This acts as a non-nucleophilic base to deprotonate the primary amines of the peptide, facilitating the reaction with the NHS ester.
-
Initiation of Conjugation: Slowly add the dissolved this compound to the peptide solution while stirring.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 60-90 minutes. The reaction progress can be monitored by analytical RP-HPLC.
-
Quenching the Reaction: To stop the reaction, add a small volume of quenching buffer to consume any unreacted NHS ester.
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.
Part 2: Purification of the Boc-PEGylated Peptide
Materials:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Reconstitute the dried crude product from Part 1 in a minimal amount of Mobile Phase A.
-
HPLC Purification: Purify the Boc-PEG5-c(RGDfK) conjugate using a preparative RP-HPLC system. A typical gradient for elution is 10-40% Mobile Phase B over 30 minutes. The exact gradient may need to be optimized based on the specific peptide.[1]
-
Fraction Collection: Collect the fractions corresponding to the main product peak, which should have a longer retention time than the unconjugated peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >95%.
-
Lyophilization: Freeze-dry the purified fractions to obtain the Boc-PEG5-c(RGDfK) conjugate as a white, fluffy powder.
Part 3: Boc Deprotection of the PEGylated Peptide
Materials:
-
Purified Boc-PEG5-c(RGDfK)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-PEG5-c(RGDfK) in a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. A common ratio is 1 mL of cocktail per 20 mg of peptide.
-
Deprotection Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
-
Peptide Precipitation: Precipitate the deprotected peptide by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether.
-
Pellet Collection: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Drying and Lyophilization: Air-dry the peptide pellet to remove the ether, then dissolve it in a water/acetonitrile mixture and lyophilize to obtain the final PEGylated peptide as a TFA salt.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the synthesis and purification of the PEGylated peptide.
Caption: Experimental workflow for peptide PEGylation.
Integrin αvβ3 Signaling Pathway
The RGD peptide motif is a well-known ligand for integrin receptors, particularly αvβ3. The binding of RGD-containing ligands to αvβ3 integrins on the cell surface triggers a cascade of intracellular signaling events that play a crucial role in cell adhesion, migration, proliferation, and survival. The following diagram illustrates a simplified overview of the αvβ3 integrin signaling pathway.
References
Application Notes and Protocols for Boc-N-PEG5-C2-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Boc-N-PEG5-C2-NHS ester, a heterobifunctional linker, in the synthesis of ADCs.
The this compound incorporates a polyethylene glycol (PEG) spacer, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester. The PEG5 moiety enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2][3] The NHS ester provides a reactive group for covalent attachment to primary amines, such as the ε-amino group of lysine residues on the surface of an antibody.[4][5] The Boc protecting group allows for subsequent conjugation steps after the initial antibody-linker attachment, if required for a specific application.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ | [ChemScene] |
| Molecular Weight | 506.54 g/mol | [ChemScene] |
| Purity | ≥96% | [ChemScene] |
| Storage Conditions | -20°C, under inert gas | [ChemScene] |
| Reactive Towards | Primary amines | [4] |
Application in ADC Synthesis: Lysine Conjugation
This compound is primarily used for the non-specific conjugation of payloads to lysine residues on a monoclonal antibody. While this method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), it is a well-established and robust approach.[6][7] The incorporation of the PEG5 linker can help to mitigate the potential for aggregation that can be associated with hydrophobic drug payloads.[5]
General Workflow for ADC Synthesis
The synthesis of an ADC using this compound can be broken down into several key stages, from initial linker-payload synthesis to the final purification and characterization of the ADC.
Caption: General workflow for ADC synthesis using this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions (e.g., molar excess of linker, reaction time, temperature) is recommended for each specific antibody and payload combination.
Protocol 1: Preparation of Boc-N-PEG5-C2-Drug Conjugate
This protocol assumes the payload has a suitable functional group for attachment to the C2-carboxyl end of the linker prior to NHS ester formation. If the payload is to be attached after antibody conjugation, the this compound is used directly.
Materials:
-
Boc-N-PEG5-C2-COOH
-
Payload with a reactive amine or hydroxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Methodology:
-
Dissolve Boc-N-PEG5-C2-COOH and the payload in anhydrous DMF.
-
Add NHS and DCC to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.
-
Characterize the purified Boc-N-PEG5-C2-Drug conjugate by mass spectrometry and NMR.
Protocol 2: Antibody-Linker Conjugation
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound (or pre-formed Boc-N-PEG5-C2-Drug-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis cassettes
Methodology:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-18 hours.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), spin desalting columns, or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average DAR can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Mass Spectrometry (Intact Mass Analysis)
-
Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.
-
Analyze the deglycosylated ADC by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum to determine the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).
-
Calculate the average DAR from the relative abundance of each species.[8]
Quantitative Data (Representative Examples)
Table 1: Effect of Molar Excess of Linker on DAR
| Molar Excess of Linker | Average DAR (by LC-MS) | % Unconjugated Antibody |
| 5x | 2.1 | 15.2 |
| 10x | 3.8 | 5.1 |
| 20x | 5.6 | 1.8 |
Table 2: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| Antigen-Positive | 1.5 | 0.1 |
| Antigen-Negative | >1000 | 0.1 |
Visualization of ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC synthesized via lysine conjugation.
Caption: General mechanism of action of an antibody-drug conjugate.
Conclusion
This compound is a valuable tool for the synthesis of ADCs. Its PEG spacer can confer favorable biophysical properties to the resulting conjugate, and the NHS ester allows for straightforward conjugation to lysine residues on antibodies. The protocols and data presented here provide a foundation for researchers to develop novel ADCs. It is crucial to empirically optimize the conjugation conditions for each specific ADC to achieve the desired drug-to-antibody ratio and maintain the biological activity of the antibody. Further characterization of the ADC's purity, stability, and in vitro and in vivo efficacy is essential for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for ADCs Development - CD Bioparticles [cd-bioparticles.net]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Site Analysis of Lysine-Conjugated ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Step-by-Step Guide for Boc Deprotection in PEG Linkers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers, a critical step in bioconjugation and drug development. The Boc protecting group is widely used for the temporary masking of primary and secondary amines. Its removal under acidic conditions regenerates the free amine, making it available for subsequent conjugation reactions.[1][2] This protocol outlines the most common methods for Boc deprotection of PEG linkers, including reaction conditions, monitoring techniques, and purification procedures.
Principle of Boc Deprotection
The Boc group is cleaved through acidolysis.[3] The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent.[4][5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]
Materials and Methods
Reagents and Solvents
-
Boc-protected PEG linker
-
4M Hydrochloric acid (HCl) in 1,4-dioxane[3]
-
Water (optional, as a scavenger)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
-
Diethyl ether (for precipitation)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates and chamber
-
LC-MS system (recommended for accurate monitoring)
-
NMR spectrometer (optional, for structural confirmation)
Experimental Protocols
Two common protocols for the Boc deprotection of PEG linkers are detailed below. The choice of method depends on the acid lability of other functional groups in the molecule.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most frequently used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal.[7]
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0°C using an ice bath.[3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[3][7] If the substrate is sensitive to side reactions from the tert-butyl cation, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[3][7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed, which typically takes 1-2 hours.[3][7] On TLC, the deprotected amine product will have a lower Rf value than the Boc-protected starting material. ¹H NMR can also be used to monitor the disappearance of the tert-butyl proton signal around 1.4 ppm.[3]
-
Work-up and Purification:
-
Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[3] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[3]
-
Neutralization (Optional): If the free amine is required instead of the TFA salt, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[3]
-
Precipitation (Alternative): The deprotected PEG linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the concentrated residue.[3][7]
-
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and can be advantageous when other acid-sensitive groups are present, as it can sometimes offer better selectivity.[8][9]
-
Dissolution: Dissolve the Boc-protected PEG linker in 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane to the mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary but are often complete within 30 minutes to a few hours.[9][10]
-
Work-up and Purification:
-
Evaporation: Remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
Neutralization: Similar to the TFA protocol, the HCl salt can be neutralized with a base like sodium bicarbonate to yield the free amine.
-
Data Presentation
The following table summarizes typical quantitative data for the Boc deprotection of PEG linkers.
| Parameter | TFA Method | HCl Method |
| Acid Concentration | 20-50% v/v TFA in DCM[3][7] | 4M HCl in 1,4-dioxane[3][9] |
| Substrate Concentration | 0.1-0.2 M[3] | Typically similar to TFA method |
| Temperature | 0°C to Room Temperature[3] | Room Temperature[9][10] |
| Reaction Time | 1-2 hours[3][7] | 30 minutes - 2 hours[9] |
| Scavengers (Optional) | 2.5-5% v/v TIS[3][7] | Not commonly used |
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the acid concentration or extending the reaction time.[3] For sterically hindered substrates, gentle heating might be necessary.[3] Ensure the solvent provides good solubility for the PEG linker.[3]
-
Side Product Formation: The tert-butyl cation generated during deprotection can cause side reactions, such as the alkylation of electron-rich aromatic rings. The addition of scavengers like TIS or water can help to mitigate this issue.[7]
Visualizations
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Signaling Pathway of Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Boc-N-PEG5-C2-NHS Ester Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional linker containing a Boc-protected amine, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester facilitates covalent conjugation to primary amines present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[][] The PEG spacer enhances the solubility and bioavailability of the conjugated molecule.[][5] The Boc protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine for further functionalization. This document provides detailed protocols and reaction conditions for the successful conjugation of this compound to primary amines.
Reaction Mechanism and Key Parameters
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[][6] The efficiency of this reaction is critically dependent on several parameters, primarily the pH of the reaction medium.
dot
Caption: Reaction mechanism of this compound with a primary amine.
pH
The reaction pH is a crucial factor, influencing both the nucleophilicity of the primary amine and the stability of the NHS ester.[7] The optimal pH range for the reaction is typically between 7.2 and 8.5.[][8]
-
Below pH 7.0: The primary amine is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction rate.[7][9]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases, leading to a lower conjugation yield.[8][10]
Buffer Selection
It is imperative to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[7][11]
| Recommended Buffers | Buffers to Avoid |
| Phosphate Buffered Saline (PBS) | Tris |
| Bicarbonate/Carbonate Buffer | Glycine |
| Borate Buffer | |
| HEPES Buffer |
Stoichiometry
The molar ratio of this compound to the amine-containing molecule will influence the degree of labeling. A molar excess of the NHS ester is generally recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
| Molar Excess of NHS Ester | Application |
| 5-20 fold | General protein labeling[7] |
| 8-fold | Mono-labeling of proteins[10] |
| 5-10 fold | Amine-modified oligonucleotides[6] |
| 1:1 or 2:1 | Small molecules in organic solvents[11][12] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.5[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7]
-
Purification column (e.g., size-exclusion chromatography)[]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[10][11] The NHS ester is moisture-sensitive and should not be stored in solution.[11]
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7] The final concentration of the organic solvent should not exceed 10%.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11][14] Alternatively, the reaction can proceed for 1-4 hours at room temperature or overnight at 4°C.[8][10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[7][]
dot
Caption: General workflow for protein conjugation with this compound.
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
This protocol is adapted for the labeling of oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Purification column (e.g., gel filtration)[10]
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.
-
Prepare the NHS Ester Solution: Dissolve a 5- to 10-fold molar excess of this compound in a small volume of anhydrous DMF or DMSO.[6]
-
Reaction: Add the NHS ester solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[6]
-
Purification: Separate the labeled oligonucleotide from excess reagent and byproducts using a desalting column (gel filtration).[6][10]
Data Presentation: Summary of Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| pH | 7.2 - 8.5[][8] | Balances amine reactivity and NHS ester stability.[7] |
| Temperature | Room Temperature (20-25°C) or 4°C[8] | Slower reaction at 4°C may be preferable for sensitive proteins. |
| Reaction Time | 30 minutes - 4 hours[8][11] | Dependent on temperature and reactivity of the amine. |
| Solvent for NHS Ester | Anhydrous DMF or DMSO[10] | Ensures solubility of the reagent before adding to the aqueous reaction. |
| Molar Excess of NHS Ester | 5-20 fold for proteins[7], 5-10 fold for oligonucleotides[6] | Drives the reaction towards product formation. |
| Quenching Agent | Tris or Glycine[7] | Reacts with and neutralizes any remaining NHS ester. |
Purification of the Conjugate
Following the conjugation reaction, purification is necessary to remove unreacted this compound, the hydrolyzed NHS ester, and the NHS byproduct.[] The choice of purification method depends on the properties of the conjugated molecule.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Effective for separating the larger conjugate from smaller unreacted reagents.[15] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge.[] | Can separate molecules with different degrees of PEGylation.[15][16] |
| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff.[] | Useful for removing small molecule impurities. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Can be a complementary method to IEX.[] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - pH is too low.- Competing amines in the buffer.- Hydrolysis of the NHS ester. | - Ensure the reaction pH is between 7.2 and 8.5.- Use an amine-free buffer.- Prepare the NHS ester solution immediately before use. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability under reaction conditions. | - Keep the final concentration of DMF or DMSO below 10%.- Perform the reaction at a lower temperature (4°C). |
| Multiple PEGylation Products | - High molar excess of NHS ester.- Long reaction time. | - Reduce the molar excess of the NHS ester.- Decrease the reaction time. |
References
- 1. t-Boc-N-amido-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 5. medkoo.com [medkoo.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-N-PEG5-C2-NHS Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional linker widely employed in bioconjugation and solid-phase peptide synthesis (SPPS). This reagent features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, connected by a 5-unit polyethylene glycol (PEG) spacer. The NHS ester provides reactivity towards primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. The Boc protecting group allows for orthogonal deprotection under acidic conditions, enabling further modifications. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. These characteristics make this compound a valuable tool for applications such as peptide PEGylation and the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
N-Terminal PEGylation of Peptides: Covalent attachment of the PEG linker to the N-terminus of a resin-bound peptide can improve its solubility, stability, and in vivo half-life. This modification is particularly beneficial for hydrophobic or aggregation-prone peptide sequences.
-
Synthesis of PROTACs: This linker is instrumental in the solid-phase synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG spacer helps to optimize the distance and orientation between the two ligands for efficient ternary complex formation and subsequent target protein degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ |
| Molecular Weight | 506.54 g/mol |
| Purity | ≥95% |
| Storage Conditions | -20°C, desiccated |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂ |
Table 2: Representative Reaction Parameters for On-Resin N-Terminal PEGylation
| Parameter | Recommended Range/Value |
| Molar Excess of Reagent | 2 - 10 equivalents (relative to resin loading) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) (2 - 4 equivalents) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours |
| Monitoring | Kaiser test (for disappearance of free amine) |
Experimental Protocols
Protocol 1: On-Resin N-Terminal PEGylation of a Peptide
This protocol describes the general procedure for conjugating this compound to the N-terminus of a peptide synthesized on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.
Materials:
-
Peptide-on-resin with a deprotected N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-on-resin (1 equivalent) in DMF for 30 minutes.
-
N-Terminal Deprotection (if necessary): If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF for 20 minutes to expose the primary amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
PEGylation Reaction: a. Dissolve this compound (2-10 equivalents) in DMF. b. Add the solution of the PEGylating agent to the swollen resin. c. Add DIPEA (2-4 equivalents) to the reaction mixture. d. Shake the vessel at room temperature for 2-24 hours.
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the reaction. If the test is positive (blue beads), the reaction can be extended or a second coupling can be performed.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. The resin is now ready for subsequent steps, such as Boc deprotection or cleavage from the resin.
Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC on a solid support, where an E3 ligase ligand is first immobilized, followed by the attachment of the this compound linker and finally the POI ligand.
Materials:
-
E3 ligase ligand-functionalized resin (e.g., Pomalidomide-resin)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
POI ligand with a carboxylic acid functionality
-
Coupling reagent (e.g., HATU)
-
DMF, MeOH
Procedure:
-
Resin Preparation: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Attachment: a. To the swollen resin, add a solution of this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.[1] b. Shake the reaction mixture at room temperature for 24 hours.[1] c. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.[1] b. Wash the resin with DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).
-
POI Ligand Coupling: a. To the resin, add a solution of the POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[1] b. Shake the mixture at room temperature for 16 hours.[1] c. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Cleavage and Purification: Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude product by preparative HPLC.
Visualizations
Caption: Workflow for on-resin N-terminal peptide PEGylation.
Caption: Mechanism of action for a PROTAC.
References
Application Notes and Protocols for Biomaterial Surface Modification using Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-N-PEG5-C2-NHS ester for the surface modification of biomaterials. The protocols detailed below cover the entire workflow, from initial surface activation to the final characterization of the PEGylated surface. This heterobifunctional PEG linker allows for the creation of a hydrophilic and biocompatible surface coating, with a terminal amine group that can be used for the subsequent conjugation of bioactive molecules.
Introduction
Surface modification of biomaterials is a critical strategy for enhancing their biocompatibility and functionality. Unmodified biomaterial surfaces can often lead to undesirable biological responses, such as protein adsorption, bacterial adhesion, and inflammatory reactions. Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification due to its ability to create a hydrophilic, protein-repellent surface, thereby reducing non-specific interactions with biological components.[1][2]
This compound is a versatile tool for this purpose. It possesses two key functional groups:
-
An N-Hydroxysuccinimide (NHS) ester that reacts efficiently with primary amine groups on a biomaterial surface to form a stable amide bond.[3]
-
A tert-Butyloxycarbonyl (Boc)-protected amine which, after deprotection, provides a terminal primary amine for further functionalization, such as the covalent attachment of peptides, antibodies, or drugs.[4][5]
This two-step functionalization process allows for precise control over the surface chemistry, enabling the development of advanced biomaterials for applications in drug delivery, tissue engineering, and medical devices.
Experimental Workflow Overview
The overall process for modifying a biomaterial surface with this compound and subsequent functionalization with a bioactive molecule (e.g., an RGD peptide) is outlined below.
Caption: Experimental workflow for biomaterial surface modification.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of a silicon oxide-based biomaterial. These can be adapted for other types of biomaterials with appropriate adjustments to the surface activation step.
Protocol 1: Surface Amination via Aminosilanization
This protocol describes the introduction of primary amine groups onto a silicon oxide surface using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon oxide substrates (e.g., silicon wafers with a native oxide layer, glass coverslips)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon oxide substrates in Piranha solution for 30 minutes at room temperature to remove organic residues and generate surface silanol (-OH) groups.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.
-
-
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove any non-covalently bound silane.
-
Rinse the substrates with ethanol and then DI water.
-
Dry the aminated substrates under a stream of nitrogen gas.
-
Cure the aminosilane layer by baking the substrates in an oven at 110°C for 30 minutes. This promotes the formation of stable siloxane bonds.
-
Protocol 2: PEGylation with this compound
This protocol details the reaction of the surface amine groups with the NHS ester of the PEG linker.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Nitrogen gas stream
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Place the amine-functionalized substrates in a clean reaction vessel.
-
Add the this compound solution to the reaction vessel, ensuring the substrates are fully immersed.
-
Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with DMF or DMSO to remove unreacted PEG linker.
-
Rinse the substrates with PBS (pH 7.4).
-
Dry the Boc-PEGylated substrates under a stream of nitrogen gas.
-
Protocol 3: Boc Deprotection to Expose Terminal Amines
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) to expose the terminal primary amine of the PEG chain.
Materials:
-
Boc-PEGylated substrates (from Protocol 2)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas stream
-
Deprotection Reaction:
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Immerse the Boc-PEGylated substrates in the TFA/DCM solution.
-
Allow the deprotection reaction to proceed for 30 minutes at room temperature.
-
Remove the substrates and rinse thoroughly with DCM to remove residual TFA and cleaved Boc groups.
-
Rinse the substrates with DI water.
-
Dry the amine-terminated PEGylated substrates under a stream of nitrogen gas. The surface is now ready for conjugation of bioactive molecules.
-
Surface Characterization
It is crucial to characterize the surface at each stage of the modification process to confirm the success of each step.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from surface analysis at each modification step on a silicon wafer substrate.
| Surface Modification Stage | Water Contact Angle (°) | Elemental Composition (Atomic %) from XPS | Surface Roughness (RMS, nm) from AFM |
| Bare Silicon Wafer | 15 - 30 | Si: ~45%, O: ~55% | ~0.2 |
| After Aminosilanization | 50 - 70 | Si: ~35%, O: ~45%, C: ~15%, N: ~5% | ~0.3 - 0.5 |
| After Boc-PEGylation | 60 - 75 | Si: ~20%, O: ~40%, C: ~35%, N: ~5% | ~0.5 - 0.8 |
| After Boc Deprotection | 40 - 55 | Si: ~20%, O: ~40%, C: ~35%, N: ~5% | ~0.5 - 0.8 |
Note: These values are illustrative and can vary depending on the specific substrate, reaction conditions, and measurement parameters.
Detailed Characterization Methodologies
Protocol 4.1: Sessile Drop Contact Angle Goniometry [1][7][9]
Principle: Measures the angle at the three-phase (solid, liquid, air) interface to determine the hydrophilicity/hydrophobicity of the surface. A decrease in contact angle after modification generally indicates increased hydrophilicity.
Procedure:
-
Place the substrate on the sample stage of the goniometer.
-
Dispense a 2-5 µL droplet of DI water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the instrument's software to fit the droplet shape and calculate the static contact angle.
-
Perform measurements at multiple locations on each sample and average the results.
Protocol 4.2: X-ray Photoelectron Spectroscopy (XPS) [10][11][12]
Principle: A surface-sensitive technique that provides information on the elemental composition and chemical states of the top 5-10 nm of the surface.
Procedure:
-
Mount the samples on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p regions.
-
For the C 1s spectrum of the PEGylated surface, perform peak fitting to deconvolve the different carbon environments:
-
C-C/C-H at ~285.0 eV
-
C-N at ~286.0 eV
-
C-O (ether) at ~286.5 eV
-
N-C=O (amide) at ~288.0 eV
-
-
Use the peak areas and appropriate sensitivity factors to quantify the atomic concentrations of each element.
Protocol 4.3: Atomic Force Microscopy (AFM) [5][13][14]
Principle: A high-resolution imaging technique that provides three-dimensional topographical information of the surface at the nanoscale.
Procedure:
-
Mount the sample on the AFM stage.
-
Select a suitable AFM probe (e.g., a silicon nitride tip).
-
Operate the AFM in tapping mode to minimize damage to the soft PEG layer.
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm).
-
Process the acquired height images using the instrument's software to calculate surface roughness parameters, such as the root-mean-square (RMS) roughness.
Application: Conjugation of RGD Peptide and Influence on Cell Signaling
The terminal amine groups on the PEGylated surface serve as reactive sites for the covalent attachment of bioactive molecules. A common application is the immobilization of the RGD (Arginine-Glycine-Aspartic acid) peptide, a well-known ligand for integrin receptors on the cell surface.[][15]
Protocol 5.1: RGD Peptide Conjugation
-
Prepare a solution of an NHS-activated RGD peptide in PBS (pH 7.4).
-
Immerse the amine-terminated PEGylated substrates in the peptide solution.
-
Incubate for 2-4 hours at room temperature.
-
Rinse thoroughly with PBS to remove non-covalently bound peptide.
Influence on Cell Signaling:
The immobilization of RGD peptides on the biomaterial surface promotes cell adhesion through specific interactions with integrin receptors. This interaction triggers a cascade of intracellular signaling events that influence cell behavior, such as spreading, proliferation, and differentiation.
Caption: Integrin-mediated cell signaling pathway.
Binding of the surface-tethered RGD to integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase at the cell-material interface.[16] This initiates downstream signaling through pathways such as the ERK/MAPK and PI3K/Akt cascades, ultimately leading to the reorganization of the actin cytoskeleton and promoting cell adhesion, spreading, and survival.[17] By presenting specific bioactive cues, the modified biomaterial can actively direct cellular responses, which is highly desirable in tissue engineering and regenerative medicine applications.
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. Covalent attachment of three derivatives of pegylated RGD peptides on the NH2-terminated silicon surfaces: Impact on fibroblast cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Surface Roughness and Three-dimensional Scanning Topography of Zirconia Implants before and after Photofunctionalization by Atomic Force Microscopy: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. "Guidelines to measurements of reproducible contact angles using a sess" by Jaroslaw W. Drelich [digitalcommons.mtu.edu]
- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Charge Correcting to C 1s In CasaXPS [xpsfitting.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. casaxps.com [casaxps.com]
- 13. researchgate.net [researchgate.net]
- 14. nanosurf.com [nanosurf.com]
- 15. NH2-PEG-RGD -, PEG Linker - Biopharma PEG [biochempeg.com]
- 16. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Applications of Boc-N-PEG5-C2-NHS Ester in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional linker widely utilized in the field of drug delivery for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for the functionalization of nanoparticles. This linker features three key components: a Boc-protected amine, a 5-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.
The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the primary amine, allowing for selective and sequential conjugation reactions. The PEG5 spacer, a short, hydrophilic chain, enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][2][] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, or other molecules, making it a valuable tool for bioconjugation.[2][]
This document provides detailed application notes and protocols for the use of this compound in various drug delivery systems.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in conjugation reactions.
| Property | Value | Reference |
| CAS Number | 2055040-78-1 | [4] |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ | [4] |
| Molecular Weight | 506.54 g/mol | [4] |
| Appearance | Solid or semi-solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store at -20°C in a dry, dark place. The compound is moisture-sensitive. | [4] |
Note: It is recommended to allow the reagent to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. Prepare solutions immediately before use as the NHS ester moiety can hydrolyze in aqueous solutions.
Applications in Drug Delivery
The unique trifunctional nature of this compound makes it a versatile tool in the construction of complex drug delivery systems.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[5][6] The synthesis of a PROTAC typically involves linking a ligand for the target protein to a ligand for an E3 ligase via a chemical linker. This compound is an ideal candidate for this purpose.
Workflow for PROTAC Synthesis:
Caption: General workflow for the synthesis of a PROTAC molecule.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC.[][8] this compound can be used to conjugate a drug to an antibody, often after modification of the drug to introduce a primary amine.
Logical Relationship in ADC Action:
Caption: The mechanism of action of an antibody-drug conjugate (ADC).
Functionalization of Nanoparticles
The surface of nanoparticles can be modified with this compound to improve their biocompatibility, stability, and drug-loading capacity. The PEG chains create a hydrophilic shell that reduces non-specific protein adsorption and uptake by the reticuloendothelial system, prolonging circulation time. The terminal Boc-protected amine can be deprotected to allow for the attachment of targeting ligands or drugs.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes a general method for the reaction between the NHS ester of the linker and a molecule containing a primary amine, such as an E3 ligase ligand or a modified small molecule drug.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous solvent in the reaction vessel.
-
Add the base to the reaction mixture (typically 1.5-2.0 equivalents relative to the amine).
-
In a separate vial, dissolve this compound (typically 1.0-1.2 equivalents) in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred solution of the amine-containing molecule at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with an appropriate organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired conjugate.
Protocol 2: Boc Deprotection of the Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in the reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which is often used in the next step without further purification.
Protocol 3: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of an amide bond between the deprotected amine of the linker-conjugate and a molecule containing a carboxylic acid, such as a target protein ligand.
Materials:
-
Deprotected amine-linker conjugate
-
Carboxylic acid-containing molecule
-
Anhydrous DMF
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF in the reaction vessel.
-
Add the coupling agent (typically 1.1-1.5 equivalents) and the base (typically 2.0-3.0 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the deprotected amine-linker conjugate in anhydrous DMF.
-
Slowly add the solution of the deprotected amine-linker conjugate to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an appropriate organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield the final conjugate.
Characterization of the Final Conjugate
The final drug delivery construct should be thoroughly characterized to ensure its identity, purity, and integrity.
| Technique | Purpose |
| Mass Spectrometry | To confirm the molecular weight of the final conjugate. |
| NMR Spectroscopy | To confirm the structure of the conjugate. |
| HPLC/UPLC | To determine the purity of the conjugate. |
| UV-Vis Spectroscopy | To quantify the drug-to-antibody ratio (DAR) in ADCs. |
Signaling Pathway Example: PROTAC-mediated Degradation of a Target Protein
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
This compound is a valuable and versatile linker for the construction of sophisticated drug delivery systems. Its well-defined structure and predictable reactivity allow for the precise assembly of complex biomolecules. The inclusion of a PEG spacer enhances the pharmaceutical properties of the resulting conjugates, making them more suitable for in vivo applications. The protocols provided herein offer a starting point for researchers to utilize this linker in their drug development efforts. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Boc-N-PEG5-C2-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-PEG5-C2-NHS ester is a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] This linker features a Boc-protected amine, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the Boc-protected amine provides a masked reactive site for subsequent conjugation steps after deprotection. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[2][]
These application notes provide an overview of the bioconjugation techniques involving this compound, detailed experimental protocols, and data presentation for typical applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ | [4] |
| Molecular Weight | 506.54 g/mol | [4] |
| CAS Number | 2055040-78-1 | [4] |
| Appearance | Solid | [5] |
| Storage | -20°C, protected from moisture | [4] |
Applications in Bioconjugation
The primary application of this compound is in the synthesis of PROTACs.[6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This linker can be used to connect a ligand for the target protein to a ligand for an E3 ligase.
Another significant application is in the creation of ADCs, where it can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC or IEX. The choice of purification method will depend on the properties of the protein and the conjugate.
Illustrative Data:
| Parameter | Typical Value Range |
| Molar Excess of Linker | 5 - 20 fold |
| Reaction Time | 1 - 4 hours |
| Reaction pH | 8.0 - 8.5 |
| Typical Degree of Labeling (DOL) | 1 - 5 |
Note: The Degree of Labeling (DOL) must be determined empirically for each specific protein and application.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for synthesizing a PROTAC, where the this compound links a target protein ligand (with a primary amine) and an E3 ligase ligand (with a carboxylic acid).
Step 1: Conjugation to Target Protein Ligand
-
Dissolve the target protein ligand containing a primary amine in a suitable solvent (e.g., DMF or DMSO).
-
Add a slight molar excess (1.1 to 1.5 equivalents) of this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the resulting Boc-protected intermediate by chromatography.
Step 2: Deprotection and Conjugation to E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete (monitor by LC-MS).
-
Evaporate the solvent and TFA under reduced pressure.
-
Dissolve the deprotected amine intermediate and the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until the final PROTAC is formed (monitor by LC-MS).
-
Purify the final PROTAC by preparative HPLC.
Illustrative Quantitative Data for a Hypothetical PROTAC:
| Parameter | Value |
| PROTAC Concentration for 50% Degradation (DC₅₀) | 10 - 100 nM |
| Maximum Degradation (Dₘₐₓ) | > 90% |
| Time to achieve Dₘₐₓ | 4 - 24 hours |
Note: These values are illustrative and the actual performance of a PROTAC is highly dependent on the specific target, E3 ligase, and the overall structure of the molecule.
Visualizations
Bioconjugation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 4. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a critical process in the development of therapeutic and diagnostic agents. Polyethylene glycol (PEG)ylation, the attachment of PEG chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based drugs. PEGylation can enhance solubility, increase stability against nucleases, and reduce immunogenicity.[1][2][3]
This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides with Boc-N-PEG5-C2-NHS ester. This reagent features a five-unit PEG spacer to increase hydrophilicity, an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group allows for a subsequent deprotection step, revealing a primary amine that can be used for further conjugation, making this linker a versatile tool in the construction of complex bioconjugates.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for Labeling Reaction
| Reagent | Concentration | Molar Excess (relative to Oligonucleotide) |
| Amine-Modified Oligonucleotide | 0.3 - 0.8 mM in conjugation buffer | 1 |
| This compound | ~14 mM in anhydrous DMSO | 5 - 10 equivalents[4] |
Note: The optimal molar excess of the NHS ester may need to be determined empirically for specific oligonucleotides and reaction conditions.
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Concentration | Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% - 50% (v/v) | 1 - 2 hours | Room Temperature |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound
This protocol details the reaction of an amine-modified oligonucleotide with this compound to form a stable amide bond.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 - 0.8 mM.
-
NHS Ester Preparation: Immediately before use, prepare a ~14 mM solution of this compound in anhydrous DMSO. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.
-
Labeling Reaction: Add 5-10 molar equivalents of the this compound solution to the oligonucleotide solution.[4]
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.[4] For light-sensitive applications, protect the reaction vessel from light.
-
Purification: Proceed immediately to purification of the Boc-protected oligonucleotide conjugate as described in Protocol 2.
Protocol 2: Purification of Boc-Protected PEGylated Oligonucleotide
Purification is essential to remove unreacted NHS ester, hydrolyzed NHS ester, and any unlabeled oligonucleotide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.
Materials:
-
Crude labeling reaction mixture
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The hydrophobic Boc group will cause the labeled oligonucleotide to have a longer retention time than the unlabeled oligonucleotide.[6]
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the Boc-protected oligonucleotide conjugate.
-
Analysis and Drying: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and dry them using a vacuum concentrator.
Protocol 3: Boc Deprotection of PEGylated Oligonucleotide
This protocol describes the removal of the Boc protecting group to yield a primary amine.
Materials:
-
Purified, dried Boc-protected oligonucleotide
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
(Optional) Scavenger: Triisopropylsilane (TIS)
-
Nuclease-free water
Procedure:
-
Deprotection Reaction: Dissolve the dried Boc-protected oligonucleotide in the TFA/DCM solution. If desired, add a scavenger such as TIS (e.g., 5% v/v) to prevent side reactions.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
TFA Removal: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.
-
Purification: The resulting deprotected oligonucleotide can be purified by RP-HPLC (as in Protocol 2) or by ethanol precipitation.
Protocol 4: Characterization of the Final Conjugate
The purity and identity of the final PEGylated oligonucleotide should be confirmed using analytical techniques such as RP-HPLC and mass spectrometry.
-
RP-HPLC: Analysis by RP-HPLC should show a single major peak corresponding to the purified product. The deprotected product will have a shorter retention time compared to the Boc-protected intermediate due to the loss of the hydrophobic Boc group.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final conjugate.[7][8] The observed mass should correspond to the theoretical mass of the oligonucleotide plus the mass of the PEG linker.
Visualizations
Caption: Experimental workflow for labeling and deprotection.
Caption: Mechanism of action for antisense oligonucleotides.
Applications
PEGylated oligonucleotides, such as those synthesized using this compound, have a wide range of applications in research and drug development. A prominent application is in the field of antisense therapy.[1][9]
Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded nucleic acids designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to the target mRNA, the ASO can inhibit protein translation through several mechanisms, including RNase H-mediated degradation of the mRNA or steric hindrance of the ribosome.[1][2]
For example, PEGylated ASOs can be designed to target the mRNA of oncogenes like KRAS, which are frequently mutated in various cancers.[9] By inhibiting the production of the KRAS protein, these ASOs can potentially suppress tumor growth. The PEGylation of these ASOs is crucial for improving their in vivo stability and pharmacokinetic profile, allowing for effective delivery to the target tissue.[2][9] The terminal amine, revealed after Boc deprotection, can be further functionalized with targeting ligands to enhance cell-specific uptake.
References
- 1. Stabilization and Photochemical Regulation of Antisense Agents through PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. idtdna.com [idtdna.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Boc-N-PEG5-C2-NHS Ester Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-N-PEG5-C2-NHS ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical linker molecule used in bioconjugation.[1][2] It features a five-unit polyethylene glycol (PEG) chain that increases the solubility and biocompatibility of the modified molecule.[][4][5] One end of the molecule has a Boc-protected amine group, which can be deprotected under acidic conditions to reveal a reactive amine.[4][5] The other end has an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amine groups (-NH₂) found on proteins (like the side chain of lysine residues and the N-terminus), amine-modified oligonucleotides, and other molecules.[4][6][7] This reaction forms a stable amide bond.[8]
Q2: What are the optimal reaction conditions for conjugation?
A2: The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[7][9][10] Below this range, the primary amines are protonated and less nucleophilic, slowing down the reaction.[6][7] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[6][11][12] Reactions are commonly performed for 30 minutes to 2 hours at room temperature, or overnight at 4°C to minimize hydrolysis.[9][13][14]
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[10][12] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[7][9][15] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[10][12]
Q4: How should I store and handle this compound?
A4: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term storage.[12][16][17] Before use, it is important to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][15] For preparing stock solutions, use an anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12][18] It is recommended to prepare stock solutions fresh for each experiment and to not store the reagent in aqueous solutions.[10][15]
Q5: What are the common side reactions I should be aware of?
A5: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces conjugation efficiency.[12] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[6][11] While NHS esters are highly selective for primary amines, they can also react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although these reactions are generally less favorable and the resulting ester and thioester linkages are less stable than the amide bond.[7][8][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.[7] | 1. Ensure proper storage of the NHS ester at -20°C in a desiccated container.[12][16] 2. Allow the reagent to warm to room temperature before opening.[12][15] 3. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[12][18] |
| Suboptimal pH: The reaction pH is too low, leading to protonation of amines, or too high, causing rapid hydrolysis of the NHS ester.[10] | 1. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[10] 2. Use a non-amine containing buffer such as PBS, HEPES, or bicarbonate.[7][9] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[10][12] | 1. Perform a buffer exchange of your protein into a non-amine containing buffer like PBS.[13] | |
| Low Protein Concentration: The competing hydrolysis reaction is favored at low protein concentrations.[9][10] | 1. Increase the concentration of the protein in the reaction mixture (a concentration of at least 2 mg/mL is recommended).[10][19] | |
| Poor Reproducibility | Inconsistent Reagent Handling: Variability in the preparation and handling of the NHS ester stock solution. | 1. Prepare fresh stock solutions of the NHS ester for each experiment.[12] 2. Aliquot the solid NHS ester upon receipt to minimize freeze-thaw cycles.[7] |
| pH Drift During Reaction: The release of N-hydroxysuccinimide (NHS), which is acidic, can lower the pH of poorly buffered solutions.[7] | 1. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.[7] | |
| Variable Reaction Times/Temperatures: Inconsistent incubation conditions can affect the extent of both the conjugation and hydrolysis reactions.[7] | 1. Standardize the incubation time and temperature for all experiments.[7] | |
| Non-Specific Binding of Conjugate | Excessive Labeling: A high degree of labeling can alter the protein's charge and structure, leading to non-specific interactions.[7] | 1. Optimize the molar ratio of the NHS ester to the protein; a 5- to 20-fold molar excess of the NHS ester is a common starting point.[20] |
| Aggregates: The presence of aggregates of the modified protein can cause high background signals in downstream applications.[20] | 1. The PEG linker on this compound is designed to reduce aggregation.[][20] 2. Purify the conjugate using size-exclusion chromatography to remove aggregates.[][22] |
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The half-life of the NHS ester decreases significantly as the pH increases, indicating a higher rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[9][11] |
| 8.0 | Room Temperature | 210 minutes[23][24] |
| 8.5 | Room Temperature | 180 minutes[23][24] |
| 8.6 | 4 | 10 minutes[9][11] |
| 9.0 | Room Temperature | 125 minutes[23][24] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[10]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein to be conjugated in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing.[20] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[13][][22] SEC is effective in separating the PEGylated protein from the native protein and low molecular weight byproducts.[][22] Ion-exchange chromatography (IEX) can also be used, as the PEG chains can alter the surface charge of the protein.[]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-amido-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 20. benchchem.com [benchchem.com]
- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Optimizing Reaction pH for Boc-N-PEG5-C2-NHS Ester Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the reaction pH when labeling with Boc-N-PEG5-C2-NHS ester. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5, with a pH of 8.3-8.5 often considered ideal.[1][] This pH range represents a critical balance: it is high enough to ensure a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.[]
Q2: What happens if the pH is too low or too high?
-
Low pH (below 7): The primary amine groups (-NH2) on your molecule of interest will be predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no labeling efficiency.
-
High pH (above 9): The rate of hydrolysis of the NHS ester increases significantly.[1] In this competing reaction, water attacks the ester, rendering it inactive and unable to react with your target molecule. This will also lead to a low yield of the desired conjugate.
Q3: Which buffers are recommended for this reaction?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer is a good starting point.[1]
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the this compound, which will significantly reduce your labeling efficiency.[1]
Q5: My this compound is not very soluble in my aqueous reaction buffer. What should I do?
It is common for NHS esters to have limited aqueous solubility. You can first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[1][3] Ensure the final concentration of the organic solvent in your reaction is low (typically not exceeding 10%) to avoid denaturing your protein or biomolecule. Use high-quality, amine-free DMF.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH: The reaction buffer is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary. |
| NHS Ester Hydrolysis: The NHS ester has been hydrolyzed due to excessive moisture or high pH. | Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions. Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis. | |
| Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts). | Use an amine-free buffer like PBS, MES, or HEPES. If your sample contains amines, perform a buffer exchange or dialysis before the labeling reaction. | |
| Low Reactant Concentration: The concentration of the target molecule or the NHS ester is too low. | Increase the concentration of your reactants. A higher concentration will favor the bimolecular labeling reaction over the hydrolysis reaction. | |
| Steric Hindrance: The primary amines on the target molecule are not easily accessible. | While difficult to alter, you can try varying the linker length of your NHS ester if alternative reagents are available. | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[3] | Monitor the pH of the reaction throughout the incubation period, especially for longer reactions or with high concentrations of the NHS ester. Use a more concentrated buffer to improve its buffering capacity. |
| Variable Reagent Quality: Impurities in the this compound or solvents. | Use high-purity, fresh reagents. Ensure that any organic solvents used to dissolve the NHS ester are anhydrous. | |
| Precipitation During Reaction | Poor Solubility of Labeled Product: The addition of the PEG linker may alter the solubility of your target molecule. | This may require optimization of the reaction buffer, including the addition of non-interfering solubilizing agents. |
| Solvent-Induced Precipitation: The addition of the organic solvent used to dissolve the NHS ester causes the target molecule to precipitate. | Ensure the volume of the organic solvent is kept to a minimum (ideally <10% of the total reaction volume). Add the NHS ester solution slowly to the reaction mixture while vortexing. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the solution. The table below summarizes the approximate half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~80 minutes |
| 8.5 | Room Temperature | ~20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are approximate and can be influenced by the specific NHS ester, buffer composition, and temperature.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions, such as the molar excess of the NHS ester and the incubation time, may need to be determined empirically for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If your protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction:
-
Calculate the required amount of the NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Add the calculated volume of the dissolved NHS ester to the protein solution while gently vortexing. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can help to minimize hydrolysis of the NHS ester.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
References
How to prevent hydrolysis of Boc-N-PEG5-C2-NHS ester
Welcome to the technical support center for Boc-N-PEG5-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the prevention of hydrolysis of this valuable PEGylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a heterobifunctional crosslinker.[1][2][3] It comprises three key components:
-
Boc (tert-Butyloxycarbonyl) group: A protecting group for the primary amine. It can be removed under mild acidic conditions to reveal the amine functionality.[1]
-
PEG5 (Polyethylene Glycol) spacer: A five-unit polyethylene glycol chain that is hydrophilic, which increases the solubility of the molecule in aqueous media.[1][4]
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive functional group that readily reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.[5][][7]
Q2: What is hydrolysis in the context of this compound?
Hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction is a major competitor to the desired aminolysis (reaction with a primary amine) and results in a non-reactive carboxylic acid, thereby inactivating the reagent.[5][][8]
Q3: What are the main factors that contribute to the hydrolysis of the NHS ester?
The primary factors influencing the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with increasing pH (alkaline conditions).[9][10] While a pH range of 7.2-8.5 is optimal for the reaction with primary amines, higher pH values within this range will also accelerate hydrolysis.[][9][11]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[9]
-
Moisture: Exposure to moisture, either from the atmosphere or in solution, is the direct cause of hydrolysis.[8][12][13]
-
Buffer Composition: The presence of nucleophiles other than the target amine can lead to unwanted side reactions. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[5][14]
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound and provides potential solutions.
Problem 1: Low Conjugation Efficiency or Complete Failure of the Reaction.
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Ensure the reagent was stored properly under dry conditions at -20°C.[4][15] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8] Prepare solutions immediately before use and avoid storing the reagent in solution.[14] |
| Incorrect pH of the reaction buffer | The optimal pH for the conjugation reaction is between 7.2 and 8.5.[][11] Verify the pH of your reaction buffer. At lower pH, the primary amines on the target molecule will be protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases dramatically.[9][16] |
| Presence of competing nucleophiles | Avoid using buffers that contain primary amines, such as Tris or glycine.[5][14] Use phosphate, carbonate, bicarbonate, HEPES, or borate buffers.[10] If your protein is in a Tris-containing buffer, it must be exchanged into an appropriate amine-free buffer before starting the conjugation. |
| Insufficient amount of the NHS ester | Due to the competing hydrolysis reaction, it is often necessary to use a molar excess of the NHS ester.[5] The optimal ratio will depend on the concentration of your target molecule and the reaction conditions. A typical starting point is a 10- to 50-fold molar excess. |
Problem 2: Inconsistent Results Between Experiments.
| Potential Cause | Recommended Solution |
| Variability in reagent handling | Standardize your protocol for handling the this compound. Always allow the reagent to equilibrate to room temperature before opening the vial.[8][14] Minimize the time the vial is open to the atmosphere. |
| Age and storage of the reagent | Over time, especially with repeated opening and closing of the vial, the NHS ester will gradually hydrolyze due to ambient moisture.[8] If you suspect the reagent has degraded, you can perform a simple activity test by monitoring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[8] |
| Purity of solvents | If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous.[7][16] DMF can degrade to form dimethylamine, which can react with the NHS ester.[16] |
Quantitative Data on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The half-life of the NHS ester is a common measure of its stability.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours[10] |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | 10 minutes[9][10] |
Note: This data is for a typical NHS ester and should be used as a guideline. The PEG chain in this compound may slightly alter the hydrolysis rate due to its hydrophilic nature.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.5.[10]
-
Protein Preparation: Dissolve the protein to be conjugated in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-50 mg/mL.[7][16]
-
Conjugation Reaction: Add the dissolved NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess of the NHS ester over the protein.[14] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[14]
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of 20-50 mM.[7]
-
Purification: Remove the excess, unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.
Visualizations
Caption: Competing reactions of this compound.
Caption: General experimental workflow for protein conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. t-Boc-N-amido-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 4. medkoo.com [medkoo.com]
- 5. glenresearch.com [glenresearch.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. carbodiimide.com [carbodiimide.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Boc-NH-PEG2-C2-NHS ester | 2183440-73-3 [sigmaaldrich.com]
- 16. lumiprobe.com [lumiprobe.com]
Improving the solubility of Boc-N-PEG5-C2-NHS ester conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the solubility and use of Boc-N-PEG5-C2-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional crosslinker. It contains a Boc-protected amine, a flexible 5-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The PEG spacer enhances the molecule's hydrophilicity and solubility in aqueous environments.[1][3][4][5][6] Its primary applications include:
-
Bioconjugation: Linking molecules to proteins, antibodies, or other biomolecules that contain primary amines.
-
PROTACs Synthesis: Used as a linker to connect a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras.
-
Drug Development: Modifying therapeutic molecules to improve their pharmacokinetic properties, such as increasing half-life and solubility.[7]
Q2: What is the best way to dissolve this compound?
The recommended method is to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[8][9][10] This stock solution is then added in small volumes to your aqueous reaction buffer. It is critical to use anhydrous (dry) solvent, as the NHS ester is highly sensitive to moisture and will hydrolyze upon contact with water.[8][9]
Q3: Why shouldn't I dissolve the NHS ester directly in my aqueous buffer?
Direct dissolution in aqueous buffers is not recommended for two main reasons:
-
Limited Solubility: While the PEG chain improves water solubility, the overall molecule may still have limited solubility in purely aqueous solutions, leading to incomplete dissolution or precipitation.
-
Rapid Hydrolysis: The NHS ester group readily hydrolyzes in the presence of water, especially at neutral to basic pH.[8][11] This hydrolysis reaction inactivates the compound, preventing it from reacting with the target amine and significantly lowering conjugation efficiency. Creating a stock solution in an anhydrous organic solvent minimizes this premature hydrolysis.
Q4: Which buffers are compatible with NHS ester reactions?
Use buffers that do not contain primary amines.[8][9][10] Compatible buffers include phosphate-buffered saline (PBS), borate, carbonate, and HEPES, typically within a pH range of 7.2 to 8.5.[12] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with your target molecule for reaction with the NHS ester.[8][9] Tris or glycine can, however, be added at the end of the experiment to quench any unreacted NHS ester.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: The this compound powder is not dissolving in my organic solvent.
-
Possible Cause 1: Solvent Quality. The DMSO or DMF may not be anhydrous. The introduction of moisture can cause hydrolysis, leading to byproducts with different solubility profiles.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO or DMF. Store solvents properly with desiccants to prevent moisture absorption.
-
-
Possible Cause 2: Concentration is too high. You may be attempting to create a stock solution that is above the solubility limit of the compound.
Problem 2: The conjugate precipitates from the aqueous reaction buffer after adding the DMSO stock.
-
Possible Cause 1: Final DMSO concentration is too high. Many proteins can denature and precipitate if the final concentration of the organic solvent is excessive.
-
Solution: Ensure the volume of the DMSO/DMF stock solution added to the aqueous buffer does not exceed 10% of the total reaction volume.[8] If a higher concentration of the linker is needed, consider optimizing the protein concentration or the reaction volume.
-
-
Possible Cause 2: Low intrinsic solubility of the target molecule. The target protein or molecule itself may have low solubility in the chosen buffer, and the addition of the linker exacerbates this issue.
-
Solution: Re-evaluate the buffer composition for your specific protein. Sometimes, the addition of non-ionic detergents or adjusting the ionic strength can improve the solubility of the protein without interfering with the NHS ester reaction.
-
-
Possible Cause 3: Aggregation. The PEGylation process itself can sometimes lead to aggregation, especially if the degree of labeling is too high.
-
Solution: Reduce the molar excess of the NHS ester reagent in the reaction to achieve a lower degree of labeling.
-
Problem 3: The conjugation reaction has low or no yield.
-
Possible Cause 1: Hydrolysis of the NHS Ester. This is the most common cause of failure. The ester was inactivated by water before it could react with your target amine.
-
Solution:
-
Work Quickly: Dissolve the NHS ester in anhydrous DMSO/DMF immediately before use and add it to the reaction mixture without delay.[8] Do not prepare stock solutions for storage.[8]
-
Check Buffer pH: The rate of hydrolysis increases significantly with pH.[11] While the amine reaction is more efficient at a slightly basic pH (where the amine is deprotonated), a pH above 8.5 can lead to rapid hydrolysis. The optimal range is typically pH 7.2-8.5.[12]
-
-
-
Possible Cause 2: Incompatible Buffer. The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target.[8][9]
-
Solution: Exchange the protein into an amine-free buffer like PBS before starting the conjugation.
-
-
Possible Cause 3: Inaccessible Target Amines. The primary amines on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.
-
Solution: Consider denaturing the protein slightly if its native conformation is not required for the final application. Alternatively, using a linker with a longer spacer arm might help reach less accessible sites.
-
Data Presentation Tables
Table 1: Recommended Solvents for Stock Solution
| Solvent | Type | Purity Recommendation | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | Anhydrous (≤0.02% water) | Recommended for creating a 10 mM stock solution.[8] |
| DMF | Polar Aprotic | Anhydrous, Amine-Free | Ensure it has no fishy odor, which indicates degradation to dimethylamine. |
Table 2: NHS Ester Hydrolysis Rate vs. pH
| pH | Temperature | Half-life of NHS Ester | Implication for Experiment |
|---|---|---|---|
| 7.0 | 4°C | 4-5 hours | Reaction is slow but the ester is relatively stable. |
| 8.5 | Room Temp | ~30 minutes | Faster reaction but significant hydrolysis occurs. |
| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis; requires fast and efficient reaction conditions.[11] |
Diagrams and Workflows
Caption: Recommended experimental workflow for bioconjugation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. t-Boc-N-amido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 3. t-Boc-N-amido-PEG5-NHS ester, 2055040-78-1 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
Side reactions of NHS esters and how to avoid them
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of NHS ester chemistry.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with NHS esters.
Issue 1: Low or No Labeling/Conjugation Yield
This is one of the most frequent challenges in NHS ester chemistry. Several factors can contribute to poor reaction efficiency.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2] At lower pH, primary amines are protonated and unavailable for reaction, while at higher pH, the rate of NHS ester hydrolysis significantly increases.[1][3] |
| NHS Ester Hydrolysis | Prepare NHS ester solutions fresh in anhydrous (dry) DMSO or DMF.[4] Avoid introducing moisture by allowing the reagent vial to equilibrate to room temperature before opening.[5][6] Consider performing the reaction at 4°C overnight to slow down hydrolysis.[1] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester.[1][4] Phosphate, bicarbonate, HEPES, or borate buffers are recommended.[2] |
| Insufficient Reactant Concentration | If possible, increase the concentration of your protein or target molecule and/or the molar excess of the NHS ester.[1] |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered. Consider denaturing and then refolding your protein to potentially expose more reactive sites. |
| Degraded NHS Ester | If the NHS ester has been stored improperly or for an extended period, it may have hydrolyzed. Test the reactivity of your NHS ester reagent. |
Issue 2: Protein Precipitation After Labeling
Precipitation of your biomolecule post-conjugation can lead to significant sample loss.
| Potential Cause | Recommended Action |
| Over-labeling | The addition of too many hydrophobic labels can alter the protein's solubility and lead to aggregation.[1] Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Solvent-Induced Precipitation | If using an NHS ester that requires an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing your protein.[7] |
| pH Shift | The release of N-hydroxysuccinimide (a weak acid) during the reaction can lower the pH of a poorly buffered solution, potentially causing the protein to precipitate. Ensure you are using a buffer with sufficient capacity. |
| Change in Protein Charge | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This alteration in the protein's isoelectric point can lead to reduced solubility and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of NHS esters?
A1: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water.[4] This reaction competes with the desired reaction with primary amines and results in a non-reactive carboxylic acid, thereby reducing the conjugation efficiency.[4] The rate of hydrolysis is highly dependent on the pH.[4]
Q2: What is the optimal pH for an NHS ester reaction?
A2: The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2] A slightly basic pH (8.3-8.5) is often recommended to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis reaction.[3]
Q3: Can NHS esters react with other functional groups on a protein?
A3: Yes, although less efficiently than with primary amines, NHS esters can have side reactions with other nucleophilic groups. These include:
-
Hydroxyl groups on serine, threonine, and tyrosine residues, forming unstable ester linkages.[4][8][9]
-
Sulfhydryl groups on cysteine residues, forming thioesters which are less stable than the amide bond.[4][10]
-
The imidazole group of histidine.[4]
Q4: How should I store NHS ester reagents?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[4] To prevent condensation upon opening, it is crucial to allow the reagent vial to equilibrate to room temperature before use.[5][6] For NHS esters dissolved in an organic solvent like DMSO or DMF, use anhydrous solvent and consider aliquoting into single-use volumes to minimize exposure to moisture.[5]
Q5: Can I use Tris buffer for my NHS ester reaction?
A5: No, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][4] These buffer components will compete with your target molecule for reaction with the NHS ester, which will significantly lower your conjugation efficiency.[1][4] However, Tris or glycine can be used to quench the reaction once it is complete.[2]
Data Presentation
Table 1: Half-life of NHS Esters at Different pH Values
The stability of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of a typical NHS ester in aqueous solution at different pH values and temperatures.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[2][11] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Not specified | Minutes[6][12] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[13]
-
Purification column (e.g., size-exclusion chromatography)[13]
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a known concentration.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess of the NHS ester is common.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Protect from light if using a fluorescent NHS ester.
-
Quenching: Stop the reaction by adding the quenching reagent (e.g., Tris-HCl to a final concentration of 50-100 mM). Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted NHS ester and byproducts by purifying the labeled protein using a size-exclusion chromatography column (e.g., a desalting column).
Visualizations
Caption: Desired reaction pathway of an NHS ester with a primary amine.
Caption: Common side reactions of NHS esters with nucleophiles.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-N-PEG5-C2-NHS Ester Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of proteins labeled with Boc-N-PEG5-C2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my labeling reaction is complete? A1: After the incubation period, the first step is to quench the reaction to stop any further modification of the protein. This is typically done by adding a buffer containing primary amines, such as Tris or glycine, which will react with and consume any remaining active NHS esters.[1][2]
Q2: What are the most common methods for purifying PEGylated proteins? A2: The most common and effective methods for purifying PEGylated proteins are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][4][5] Non-chromatographic methods like dialysis and ultrafiltration/diafiltration are also widely used, especially for removing small molecules like unreacted PEG linkers.[1][6]
Q3: How do I remove the unreacted this compound from my protein sample? A3: Unreacted, low molecular weight PEG-NHS esters and their hydrolysis byproducts can be efficiently removed using Size Exclusion Chromatography (SEC), dialysis, or ultrafiltration/diafiltration (TFF).[1][2][][6][7] These methods separate molecules based on size, making them ideal for removing small contaminants from the much larger protein conjugate.
Q4: Can I use the same storage buffer for my PEGylated protein as my unlabeled protein? A4: Yes, in most cases, you can store the purified PEGylated protein using the same conditions that are optimal for the non-PEGylated protein.[1][2][7] PEGylation generally increases the stability and solubility of proteins.[8]
Q5: How does PEGylation affect my protein's behavior on different chromatography columns? A5: PEGylation significantly alters a protein's physicochemical properties.
-
Size Exclusion Chromatography (SEC): The attachment of PEG chains increases the protein's hydrodynamic radius, causing it to elute earlier than its unlabeled counterpart.[][6]
-
Ion-Exchange Chromatography (IEX): The PEG chains can shield the protein's surface charges, typically weakening its interaction with the IEX resin.[][6][9] This change in charge interaction is a powerful tool for separating PEGylated species from the native protein.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of the protein, which can be exploited for separation using HIC.[][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the labeling buffer competes with the protein for the NHS ester.[1][2] 2. Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.0-8.5.[2][] 3. Hydrolyzed Reagent: The this compound is moisture-sensitive and can hydrolyze.[1][2] | 1. Perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline) before labeling.[1][2] 2. Ensure your reaction buffer is within the optimal pH 7.0-8.5 range.[12][13] 3. Equilibrate the reagent to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused solution.[1][7] |
| Poor Separation of Labeled vs. Unlabeled Protein | 1. Suboptimal Chromatography Method: SEC may not fully resolve species if the PEG chain is small. 2. Incorrect IEX Conditions: The change in surface charge may not be sufficient for separation under the current buffer conditions. 3. Protein Aggregation: Aggregates can co-elute with the desired product. | 1. Use Ion-Exchange Chromatography (IEX), as it separates based on the change in surface charge caused by PEGylation, which is often a more effective method for this separation.[][8] 2. Optimize the IEX method by running a gradient elution (e.g., 0-1 M NaCl) to determine the optimal salt concentration for separating labeled and unlabeled species. 3. Analyze samples by SEC with light scattering to detect aggregates.[14] Consider adding non-ionic detergents or adjusting buffer conditions to minimize aggregation. |
| Presence of Unreacted PEG Reagent in Final Product | 1. Inefficient Removal: Dialysis membrane cutoff may be too large, or the dialysis volume/time may be insufficient. 2. SEC Column Overload: Exceeding the column's capacity can lead to poor separation. | 1. Use a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your PEGylated protein but allows the free PEG to pass through (e.g., 10 kDa MWCO for a >50 kDa protein).[15] Increase the volume of dialysis buffer and the number of buffer changes.[16] 2. Ensure the sample volume is appropriate for the SEC column size (typically 1-2% of the total column volume). Perform a final polishing step with a desalting column or buffer exchange via ultrafiltration.[13] |
| Multiple PEGylated Species (mono-, di-, multi-) | 1. High Molar Excess of PEG Reagent: Using a large excess of the PEG-NHS ester increases the likelihood of multiple PEG chains attaching to a single protein.[17] 2. Reaction Time: Longer reaction times can lead to more extensive labeling. | 1. Optimize the molar ratio of PEG reagent to protein. Start with a 5- to 20-fold molar excess and adjust as needed based on analytical results (e.g., SDS-PAGE, Mass Spectrometry).[2][18][19] 2. Perform a time-course experiment to find the optimal reaction time that favors mono-PEGylation. |
Purification Strategy Comparison
The selection of a purification strategy depends on the specific protein, the degree of PEGylation, and the scale of the process. Often, a multi-step approach is required.
| Technique | Principle | Separates | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape).[] | PEGylated protein from unlabeled protein and free PEG reagent.[6] | Excellent for removing small molecules; gentle on proteins; predictable. | May not resolve species with small size differences (e.g., mono- vs. di-PEGylated); limited sample volume capacity.[8] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] | Labeled from unlabeled protein; can separate different degrees of PEGylation (mono-, di-, etc.).[8][20] | High resolution and capacity; very effective for separating species with different charge properties.[8] | Requires method development (pH, salt gradient); PEG chains can reduce binding capacity.[9] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity.[] | Different PEGylated species and positional isomers from unlabeled protein.[10] | Orthogonal to SEC and IEX; can be a powerful secondary purification step.[4] | Requires high salt concentrations which may affect protein stability; lower capacity than IEX.[] |
| Dialysis / Ultrafiltration (TFF) | Separation based on molecular weight cutoff (MWCO).[6] | Macromolecules from small molecules (unreacted PEG, salts, quenching agents).[1] | Simple, effective for buffer exchange and removing small contaminants.[16] | Cannot separate labeled from unlabeled protein; risk of sample loss or protein precipitation on the membrane.[6] |
Detailed Experimental Protocols
Protocol 1: this compound Labeling Reaction
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[1] Avoid buffers containing Tris or glycine.
-
Protein Preparation: If your protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the reagent in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[1][7]
-
Reaction Setup: While gently stirring, add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[2][18] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][7]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Concentrate the quenched reaction mixture if necessary. Centrifuge the sample at >10,000 x g for 10 minutes to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the manufacturer's recommended flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks. The PEGylated protein is expected to elute earlier than the unlabeled protein and significantly earlier than the free PEG reagent and quenching agent.[]
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the PEGylated protein and assess purity.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: Exchange the quenched reaction mixture into the IEX binding buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange, or 20 mM MES, pH 6.0 for cation exchange).
-
Column Equilibration: Equilibrate the IEX column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with binding buffer until the pH and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column at a controlled flow rate.
-
Wash Step: Wash the column with several column volumes of binding buffer to remove any unbound material, including some unreacted PEG.
-
Gradient Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer). PEGylation typically reduces the protein's interaction with the resin, causing it to elute at a lower salt concentration than the unlabeled protein.[9]
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze by SDS-PAGE and/or UV 280 nm absorbance to identify the fractions containing the pure PEGylated protein.
Appendices: Diagrams
Caption: General experimental workflow for the synthesis and purification of PEGylated proteins.
Caption: A decision tree for troubleshooting common issues in PEGylated protein purification.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. scielo.br [scielo.br]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. broadpharm.com [broadpharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Storage and handling recommendations for Boc-N-PEG5-C2-NHS ester
Welcome to the technical support center for Boc-N-PEG5-C2-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in the successful storage, handling, and application of this versatile linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound.
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the reactivity of the NHS ester. Below is a summary of recommended storage conditions for the compound in both solid form and in solvent.
| Form | Storage Temperature | Shelf Life |
| Solid (Pure form) | -20°C | >3 years[1][2] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q2: My conjugation reaction is showing low or no yield. What are the possible causes and how can I troubleshoot this?
Low conjugation efficiency is a frequent issue. Several factors can contribute to this problem.
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.[3][4]
-
Troubleshooting:
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][5]
-
Prepare solutions of the NHS ester immediately before use. Do not store stock solutions in aqueous buffers.[4][5]
-
If using an organic solvent like DMSO or DMF to dissolve the ester, ensure the solvent is anhydrous.[6]
-
-
-
Incorrect Reaction Buffer pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[6][7]
-
Troubleshooting:
-
Ensure your reaction buffer is within the optimal pH range. A pH below 7.2 can lead to protonation of the primary amines, making them unreactive.[6] A pH above 8.5 can significantly increase the rate of NHS ester hydrolysis.[7]
-
Use a freshly prepared buffer and verify the pH with a calibrated meter.
-
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[5][6]
-
Troubleshooting:
-
-
Insufficient Molar Excess of the NHS Ester: A sufficient molar excess of the NHS ester is often required to drive the reaction to completion.
A logical workflow for troubleshooting low conjugation yield is presented in the diagram below.
Caption: A flowchart for troubleshooting common issues leading to low yield in NHS ester conjugation reactions.
Q3: How should I prepare my reagents for a conjugation reaction?
Proper reagent preparation is critical for a successful experiment.
-
This compound: This reagent is moisture-sensitive.[4][5] It is not freely soluble in aqueous buffers and should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][5][6] Avoid preparing stock solutions for long-term storage as the NHS ester will hydrolyze.[4][5]
-
Protein/Molecule of Interest: Your target molecule should be in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange to remove any interfering substances.
-
Reaction Buffer: Prepare a fresh reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 or 0.1 M sodium bicarbonate, pH 8.3) and ensure the pH is accurately adjusted.[6]
Q4: What is the role of the Boc and NHS ester groups in this molecule?
This compound is a heterobifunctional linker.[]
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that readily reacts with primary amines (-NH2) on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, or other molecules to form a stable amide bond.[7][10]
-
Boc Group: The tert-Butyloxycarbonyl (Boc) group is a protecting group for an amine.[2][10] It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a free amine, which can then be used for subsequent conjugation or modification steps.[2][][10]
The overall structure allows for a sequential conjugation strategy.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a protein. Note that this protocol may require optimization for your specific application.
Protocol: Protein Labeling with this compound
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[5]
-
Equilibrate NHS Ester: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare NHS Ester Solution: Immediately before use, prepare a 10 mM solution of the NHS ester in anhydrous DMSO or DMF.[8]
-
Calculate Molar Excess: Determine the volume of the NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold) for the reaction.
-
Conjugation Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6][8] The optimal time and temperature may need to be determined empirically.
-
Quench the Reaction: Add the quenching buffer (e.g., to a final concentration of 50 mM Tris) to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.
The experimental workflow is illustrated in the following diagram.
Caption: A step-by-step workflow for a typical protein conjugation experiment using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 10. t-Boc-N-amido-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
Impact of buffer choice on Boc-N-PEG5-C2-NHS ester reactivity
Welcome to the technical support center for Boc-N-PEG5-C2-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments by addressing the critical impact of buffer choice on the reactivity of this reagent. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[] The reaction is highly dependent on pH. At a lower pH, the primary amine target is protonated and therefore less nucleophilic, slowing down or inhibiting the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can reduce the overall yield. For many applications, a pH of 8.3 to 8.5 is considered optimal.
Q2: Which buffers are recommended for conjugation reactions with this compound?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate or phosphate buffer at a pH of 8.3 is a frequently recommended starting point. It is crucial that the chosen buffer does not contain primary amines.
Q3: Are there any buffers I should avoid when using this compound?
Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. However, these same buffers can be used to quench the reaction once the desired conjugation has been achieved.
Q4: My this compound is not very soluble in my aqueous reaction buffer. What should I do?
This compound, like many NHS esters, may have limited solubility in aqueous buffers. It is common practice to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. It is critical to use high-quality, amine-free DMF, as impurities can interfere with the reaction. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., under 10%) to avoid denaturation of proteins or other sensitive biomolecules.
Q5: How does temperature affect the reactivity of this compound?
NHS ester conjugation reactions are typically performed at room temperature (around 20-25°C) or at 4°C. The reaction proceeds faster at room temperature, but the rate of hydrolysis also increases. Performing the reaction at 4°C can help to minimize hydrolysis, which can be beneficial for maximizing the yield of the desired conjugate, although a longer reaction time may be required.
Q6: How can I stop the conjugation reaction?
To stop the reaction, you can add a quenching buffer that contains primary amines. Common quenching agents include Tris, glycine, or hydroxylamine. These molecules will react with any unreacted this compound, preventing further modification of your target molecule. A final concentration of 20-50 mM of the quenching agent is typically sufficient.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. |
| Presence of Primary Amines in Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your sample into a recommended buffer like PBS or sodium bicarbonate. |
| Hydrolysis of this compound | Prepare the NHS ester solution immediately before use. If performing the reaction at room temperature, consider moving to 4°C to slow down hydrolysis, and potentially extend the reaction time. |
| Low Reactant Concentration | If possible, increase the concentration of your target molecule and/or the molar excess of the this compound. |
| Degraded NHS Ester Reagent | Ensure the this compound has been stored properly (at -20°C, desiccated). If you suspect the reagent has degraded, it is best to use a fresh vial. |
Issue 2: Precipitation During the Reaction
| Potential Cause | Recommended Action |
| High Concentration of Organic Solvent | If you are dissolving the NHS ester in an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent precipitation of your biomolecule. |
| Protein Aggregation | The change in pH or addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange to ensure compatibility. |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in achieving high conjugation efficiency, with hydrolysis being the primary competing reaction. The rate of hydrolysis is highly dependent on the pH of the buffer.
Table 1: pH-Dependent Hydrolysis of PEG-NHS Esters
| pH | Temperature (°C) | Half-life of PEG-NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Not specified | > 120 minutes[2][3] |
| 8.0 | 25 | Varies by linker structure (e.g., 3.2 - 33.6 minutes for different PEG-NHS esters) |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not specified | < 9 minutes[2][3] |
Note: The data presented are for various PEG-NHS esters and serve as a general guideline. The exact half-life of this compound may vary.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.
-
Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution.
-
Reaction : Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching : Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification : Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
Visualizations
Caption: Reaction of this compound with a Primary Amine.
Caption: Competing Pathways: Aminolysis vs. Hydrolysis.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
Characterizing and confirming Boc-N-PEG5-C2-NHS ester conjugation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for characterizing and confirming the conjugation of Boc-N-PEG5-C2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule.[1][2] It contains a Boc (tert-butyloxycarbonyl) protected amine group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 5-unit polyethylene glycol (PEG) spacer.[3] The NHS ester is highly reactive towards primary amines, forming a stable amide bond.[4][5] The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions to reveal a free amine for subsequent reactions.[1][2] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect two different ligands.
Q2: What are the optimal reaction conditions for conjugating this compound to a primary amine-containing molecule?
The NHS ester reacts efficiently with primary amines in a neutral to slightly basic environment (pH 7.2-9).[4] It is crucial to use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), as these will compete with the target molecule for reaction with the NHS ester.[6] Avoid buffers like Tris (TBS) or glycine.[6] The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[6]
Q3: How can I confirm that the Boc protecting group is intact after conjugation?
The most definitive method for confirming the presence of the Boc group is ¹H NMR spectroscopy.[7] The nine equivalent protons of the tert-butyl group in the Boc moiety will appear as a characteristic large singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm.[8][9] ¹³C NMR can also be used to identify the carbonyl and quaternary carbons of the Boc group.[7]
Q4: How do I confirm that the conjugation reaction has been successful?
Successful conjugation can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): An increase in the molecular weight of your target molecule corresponding to the mass of the Boc-N-PEG5-C2 moiety (Molecular Weight: 506.54 g/mol ) is a strong indicator of successful conjugation.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of your target molecule after the reaction is indicative of a change in its properties due to conjugation. RP-HPLC can separate the conjugated product from the unconjugated starting material.[12][13][14]
-
SDS-PAGE: For protein conjugations, a shift in the band to a higher molecular weight on an SDS-PAGE gel can qualitatively indicate successful PEGylation.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive.[6][15] 2. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[6] 3. Incorrect pH of the reaction buffer: The reaction is most efficient at a pH of 7.2-9.[4] 4. Insufficient molar excess of the PEG reagent. | 1. Always use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use. Do not prepare stock solutions for storage.[6] 2. Ensure your buffer is free of primary amines. Use a buffer such as PBS.[6] 3. Verify the pH of your reaction buffer is within the optimal range. 4. Optimize the molar ratio of the PEG reagent to your target molecule. A 20-fold molar excess is a common starting point.[6][13] |
| Multiple products observed in HPLC or Mass Spec | 1. Multiple primary amines on the target molecule: If your target molecule has multiple primary amines (e.g., lysine residues in a protein), you may get a mixture of products with varying degrees of PEGylation.[16] 2. Reaction with other nucleophiles: While NHS esters are highly selective for primary amines, some reaction with other nucleophiles like hydroxyl or sulfhydryl groups can occur, though the resulting bonds are less stable.[5] | 1. To control the degree of PEGylation, you can adjust the molar ratio of the PEG reagent, reaction time, and temperature. For site-specific conjugation, consider alternative chemistries if possible. 2. If side reactions are a concern, further purification of the desired product using techniques like preparative HPLC may be necessary. |
| Boc group is unintentionally removed | Exposure to acidic conditions: The Boc group is labile in acidic conditions. | Ensure that all buffers and solutions used during the conjugation and purification steps are not acidic. If subsequent steps require acidic conditions, the Boc group will be removed. |
Experimental Protocols
Mass Spectrometry (MS) for Confirmation of Conjugation
-
Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight of the analyte. An increase in mass corresponding to the addition of the Boc-N-PEG5-C2 moiety confirms conjugation.[10]
-
Methodology (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Purify the conjugated product from excess reagent using size-exclusion chromatography or dialysis. Dilute the purified sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Instrumentation: Infuse the sample into an ESI-MS instrument.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the intact molecule. Compare the molecular weight of the conjugated product to the unconjugated starting material.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase. This allows for the separation and quantification of the conjugated product, unreacted starting material, and impurities.[17]
-
Methodology (Reversed-Phase HPLC):
-
Column: Use a C4 or C18 column suitable for protein or small molecule separation.[13][14]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.[13]
-
Analysis: The conjugated product will typically have a different retention time than the starting material due to the change in hydrophobicity from the PEG linker.
-
¹H NMR Spectroscopy for Boc Group Confirmation
-
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by measuring the magnetic properties of its hydrogen nuclei. The presence of the Boc group is confirmed by a characteristic signal.[7]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300-500 MHz NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[8]
-
Data Analysis: Process the spectrum and look for a large singlet at approximately 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[8]
-
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Result for Successful Conjugation |
| Mass Spectrometry (MS) | Molecular Weight | Increase of ~488.54 Da per conjugated Boc-N-PEG5-C2 moiety (mass of the linker minus the NHS group). |
| Reversed-Phase HPLC | Retention Time | A distinct peak with a different retention time compared to the starting material. |
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | A prominent singlet at ~1.4-1.5 ppm (9H). |
| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | Signals around 28.4 ppm (C(CH₃)₃), 80.1 ppm (C(CH₃)₃), and 152.8 ppm (C=O) for the Boc group.[8] |
Visual Diagrams
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. t-Boc-N-amido-PEG5-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. chemscene.com [chemscene.com]
- 12. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Validation & Comparative
A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. At the heart of this field lies a diverse toolkit of amine-reactive crosslinkers, each with its own set of strengths and weaknesses. Among these, N-hydroxysuccinimide (NHS) esters have emerged as a popular choice for their high reactivity and the formation of stable amide bonds. This guide provides an objective comparison of NHS esters with other common amine-reactive crosslinkers, including isothiocyanates, sulfonyl chlorides, and carbodiimides, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are reagents designed to form covalent bonds with primary amines (-NH2), which are readily available on proteins at the N-terminus and on the side chains of lysine residues. This reactivity allows for the stable conjugation of various molecules, such as fluorescent dyes, biotin, drugs, or other proteins, to a target biomolecule. The choice of crosslinker can significantly impact the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the preservation of the biomolecule's function.
At a Glance: Comparison of Amine-Reactive Crosslinkers
| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |
| Target | Primary amines | Primary amines | Primary and secondary amines, thiols, phenols, imidazoles | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Thiourea | Sulfonamide | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5[1][][3] | 9.0 - 10.0[4] | Alkaline (pH > 8) | 4.5 - 6.0 (for carboxyl activation); 7.2-7.5 (for amine reaction)[5][6][7] |
| Bond Stability | Very high (half-life of years)[1] | Lower than amide bonds | High | Very high (amide bond) |
| Reagent Stability | Prone to hydrolysis, especially at high pH | More stable in aqueous solution than NHS esters | Highly susceptible to hydrolysis | Unstable in aqueous solution |
| Side Reactions | Hydrolysis, reaction with other nucleophiles (e.g., tyrosine, serine, threonine) at a much lower rate[1] | Reaction with other nucleophiles, can accelerate hydrolysis[1] | Reaction with water (hydrolysis) and other nucleophiles | N-acylurea formation, hydrolysis of activated carboxyl |
| Byproducts | N-hydroxysuccinimide (NHS) | None | Hydrochloric acid | Urea derivative |
In-Depth Comparison
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[8] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of NHS and the formation of an amide bond.
Advantages:
-
High Reactivity: NHS esters react efficiently with primary amines at physiological to slightly alkaline pH.[]
-
Stable Amide Bond: The resulting amide bond is extremely stable, with an estimated half-life of years under physiological conditions.[1]
-
Well-Characterized Chemistry: The reaction is well-understood and widely documented.
Disadvantages:
-
Hydrolysis: NHS esters are susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases significantly with increasing pH. The half-life of an NHS ester is 4-5 hours at pH 7, but only 10 minutes at pH 8.6.[5][6][9]
-
Potential for Side Reactions: While highly selective for primary amines, NHS esters can react with other nucleophilic residues like tyrosine, serine, and threonine, although at a much lower rate.[1]
Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea linkages. A common example is fluorescein isothiocyanate (FITC), a widely used fluorescent labeling reagent.
Advantages:
-
Good Stability in Solution: Generally more stable in aqueous solutions compared to NHS esters.
Disadvantages:
-
Slower Reaction Rate: The reaction with amines is typically slower than that of NHS esters.[1]
-
Higher pH Optimum: The optimal pH for the reaction is generally higher (pH 9.0-10.0), which may not be suitable for base-sensitive proteins.[4]
-
Less Stable Linkage: The resulting thiourea bond is less stable than the amide bond formed by NHS esters.[1]
-
Broader Reactivity: Can also react with other nucleophiles, which can lead to side reactions and an increase in the rate of hydrolysis of the reagent.[1]
Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive compounds that react with primary and secondary amines to form stable sulfonamide bonds.
Advantages:
-
High Reactivity: React readily with a variety of nucleophiles.
-
Stable Sulfonamide Bond: The resulting sulfonamide bond is very stable.
Disadvantages:
-
High Susceptibility to Hydrolysis: Sulfonyl chlorides are very sensitive to moisture and hydrolyze rapidly in aqueous environments.
-
Low Selectivity: They react with a broad range of nucleophiles, including thiols, phenols, and imidazoles, in addition to amines, leading to a lack of specificity in bioconjugation reactions.[1]
-
Harsh Byproduct: The reaction produces hydrochloric acid, which can be detrimental to sensitive biomolecules.
Carbodiimides (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers. They do not become part of the final linkage but rather activate carboxyl groups to react with primary amines, forming an amide bond. EDC is often used in conjunction with NHS or its water-soluble analog, Sulfo-NHS, to increase the efficiency of the reaction and create a more stable amine-reactive intermediate.[7]
Advantages:
-
Zero-Length Crosslinking: Forms a direct amide bond without introducing a spacer arm.
-
Versatility: Can be used to conjugate a wide variety of molecules containing carboxyl and amine groups.
-
Increased Stability with NHS/Sulfo-NHS: The use of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate, allowing for two-step conjugation procedures.[7]
Disadvantages:
-
Instability of Activated Intermediate: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis.[7]
-
Potential for Side Reactions: A significant side reaction is the formation of a stable N-acylurea, which is unreactive towards amines.
-
Complex Reaction Conditions: The optimal pH for carboxyl activation (pH 4.5-6.0) and amine reaction (pH 7.2-7.5) are different, often requiring a two-step procedure with a pH adjustment.[5][6][7]
Visualizing the Chemistry
To better understand the underlying chemistry, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for common bioconjugation applications. Optimization is often necessary for specific applications.
Protocol 1: Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, desalting)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution. Incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light if using a light-sensitive label.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to react with any unreacted NHS ester.
-
Purification: Remove excess, unreacted label and byproducts using a purification column.
-
Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL).
Protocol 2: Protein Labeling with FITC (an Isothiocyanate)
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMSO
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of at least 2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while gently mixing. A common starting point is 50-100 µg of FITC per mg of protein. Incubate for at least 8 hours at 4°C in the dark.
-
Purification: Separate the labeled protein from unreacted FITC using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 3: Two-Step Protein-Protein Crosslinking with EDC and Sulfo-NHS
Materials:
-
Protein #1 (to be activated) in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Protein #2 (to be conjugated) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution: 2-Mercaptoethanol
-
Purification column (e.g., desalting column)
Procedure:
-
Activation of Protein #1:
-
To your solution of Protein #1, add EDC and Sulfo-NHS. A common starting molar ratio is Protein:EDC:Sulfo-NHS of 1:10:25.
-
Incubate at room temperature for 15 minutes.
-
-
Quenching of EDC: Add 2-mercaptoethanol to quench the EDC reaction.
-
Removal of Excess Reagents (Optional but Recommended): Remove excess EDC, Sulfo-NHS, and quenching reagent using a desalting column equilibrated with the coupling buffer for Protein #2.
-
Conjugation to Protein #2: Add the activated Protein #1 to the solution of Protein #2. Incubate for 2 hours at room temperature.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or glycine.
-
Purification: Purify the crosslinked protein conjugate using a suitable chromatography method.
Conclusion
The selection of an amine-reactive crosslinker is a critical decision in any bioconjugation strategy. NHS esters offer a robust and reliable method for creating stable amide bonds with high efficiency. However, their susceptibility to hydrolysis requires careful control of reaction conditions. Isothiocyanates provide an alternative, though with generally slower reaction rates and less stable linkages. Sulfonyl chlorides, while highly reactive, lack the specificity required for most bioconjugation applications. Carbodiimides, particularly when used with NHS or Sulfo-NHS, offer a versatile approach for creating zero-length crosslinks, but their use involves a more complex, multi-step process with potential side reactions.
By understanding the distinct characteristics of each class of amine-reactive crosslinker and carefully considering the specific requirements of the application, researchers can make an informed choice to achieve their desired bioconjugation outcomes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Characterizing PROTAC Linkers: A Mass Spectrometry Comparison of Boc-N-PEG5-C2-NHS Ester and Alternatives
For researchers in drug development and proteomics, precise characterization of all components is paramount. This guide provides a comparative analysis of Boc-N-PEG5-C2-NHS ester, a common PEG-based linker used in Proteolysis Targeting Chimeras (PROTACs), and its alternatives, with a focus on their characterization by mass spectrometry. The data presented herein is based on predicted and commonly observed results from electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
This compound is a discrete polyethylene glycol (dPEG) linker, meaning it has a defined molecular weight and structure, unlike traditional polydisperse PEGs. This homogeneity is a significant advantage in the synthesis of well-defined therapeutic constructs. Mass spectrometry is an indispensable tool for verifying the identity, purity, and stability of such linkers.
Comparative Analysis of PEG Linkers
This guide compares this compound with two common alternatives: a shorter PEG linker, Boc-N-PEG4-C2-NHS ester, and a methoxy-terminated dPEG linker, m-dPEG4-NHS ester. The key differences lie in the length of the PEG chain and the nature of the terminus opposite the NHS ester.
Molecular Properties
| Feature | This compound | Boc-N-PEG4-C2-NHS ester | m-dPEG4-NHS ester |
| Molecular Formula | C₂₂H₃₈N₂O₁₁ | C₂₀H₃₄N₂O₁₀ | C₁₆H₂₇NO₉ |
| Molecular Weight (Monoisotopic) | 506.2479 Da | 462.2217 Da | 377.1686 Da |
| PEG Chain Length | 5 ethylene glycol units | 4 ethylene glycol units | 4 ethylene glycol units |
| Terminus 1 | Boc-protected amine | Boc-protected amine | Methoxy |
| Terminus 2 | NHS ester | NHS ester | NHS ester |
Expected Mass Spectrometry Data (ESI-MS)
Electrospray ionization is a soft ionization technique that typically yields intact molecular ions with various adducts. The following table summarizes the expected prominent ions for each linker.
| Ion | Expected m/z (this compound) | Expected m/z (Boc-N-PEG4-C2-NHS ester) | Expected m/z (m-dPEG4-NHS ester) |
| [M+H]⁺ | 507.2552 | 463.2290 | 378.1759 |
| [M+Na]⁺ | 529.2371 | 485.2109 | 399.1578 |
| [M+K]⁺ | 545.1930 | 501.1849 | 415.1318 |
| [M+NH₄]⁺ | 524.2813 | 479.2551 | 394.2020 |
Expected Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion. For these PEG-NHS esters, characteristic fragmentation patterns are expected. Cleavage of the Boc protecting group, loss of the NHS ester, and fragmentation along the PEG chain are common fragmentation pathways.
| Fragmentation | Description | Expected Fragment Ion (m/z) for this compound |
| Loss of Boc group | Cleavage of the tert-butoxycarbonyl group | 407.2023 ([M-Boc+H]⁺) |
| Loss of NHS group | Cleavage of the N-hydroxysuccinimide ester | 392.2387 ([M-NHS+H]⁺) |
| PEG chain fragmentation | Cleavage of ether bonds in the PEG chain, typically resulting in a series of ions separated by 44.0262 Da (C₂H₄O) | Series of peaks with a 44 Da difference |
Experimental Protocols
The following are generalized protocols for the mass spectrometry analysis of PEG-NHS esters. Instrument parameters should be optimized for the specific instrument and sample.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the PEG-NHS ester in a suitable solvent such as acetonitrile or methanol to a final concentration of 1-10 µg/mL. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Introduce the sample into the ESI source via direct infusion or liquid chromatography (LC).
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 100-1000
-
-
Data Analysis: Identify the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). For MS/MS experiments, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
-
Sample Preparation:
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA).
-
Mix the sample solution (1-10 mg/mL in a suitable solvent) with the matrix solution at a 1:1 to 1:10 (sample:matrix) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation: Analyze the sample using a MALDI-TOF mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive, reflectron mode
-
Laser Intensity: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: m/z 100-1500
-
-
Data Analysis: Identify the molecular ion, primarily as the sodium adduct ([M+Na]⁺) when using CHCA matrix.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing a PEG-NHS ester by mass spectrometry.
Caption: Workflow for Mass Spectrometry Characterization of PEG-NHS Esters.
Conclusion
The choice of a PEG linker in PROTAC development has significant implications for the final molecule's properties. The use of discrete PEG linkers like this compound offers the advantage of creating homogenous conjugates. Mass spectrometry is a powerful and essential tool for the verification of these critical reagents. By comparing the expected mass spectral data, researchers can confidently identify the specific linker used and ensure the quality and consistency of their synthesized molecules. The provided protocols and workflow offer a foundational guide for the successful characterization of these important building blocks in drug discovery.
A Comparative Purity Analysis of Synthetic Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Boc-N-PEG5-C2-NHS ester, is a critical reagent in modern bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its discrete polyethylene glycol (dPEG®) chain enhances solubility and pharmacokinetic properties, while the N-hydroxysuccinimide (NHS) ester and Boc-protected amine ends allow for controlled, sequential conjugation.[3][] The purity of this linker is paramount, as contaminants can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in final product purification. This guide provides an objective comparison of the reported purity for this compound from various suppliers and details the standard analytical methods for its characterization.
Comparative Purity Data
The purity of chemical reagents can vary between suppliers and even between batches. The following table summarizes the publicly available purity specifications for this compound and similar alternative PEG-NHS ester linkers. Researchers should always refer to the Certificate of Analysis (CoA) for a specific lot.
| Product | Supplier | Reported Purity (%) |
| This compound | MedchemExpress | 96.91[1][2] |
| ChemScene | ≥96[5] | |
| CD Bioparticles | 98[6] | |
| DC Chemicals Limited | 98.0[7] | |
| Shanghai Amole Biotech | 97.0[7] | |
| Boc-NH-PEG2-C2-NHS ester | Sigma-Aldrich (Ambeed) | 95[8] |
| Leyan (via CoA) | 97.16 (by LCMS)[9] | |
| N-Boc-N-bis(PEG3-NHS ester) | Precise PEG | >90 (noted instability)[10] |
Experimental Protocols for Purity Analysis
A comprehensive purity assessment of this compound requires multiple orthogonal analytical techniques to confirm the compound's identity, structure, and the absence of impurities. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of PEGylated compounds by separating the main component from impurities.[11][] Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is most common.[13]
Methodology:
-
System: A standard HPLC system equipped with a UV-Vis or Charged Aerosol Detector (CAD).[14] CAD is particularly useful as many PEG reagents lack a strong UV chromophore.[14][15]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A typical "scouting" gradient can be run from 5% B to 95% B over 25-30 minutes to separate the target compound from more or less hydrophobic impurities.[13] The gradient can then be optimized for better resolution.
-
Detection:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as DMSO, DMF, or the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity of the compound and revealing the presence of structural impurities.[] ¹H NMR is particularly useful for verifying the presence of key functional groups.[19]
Methodology:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[20]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6). PEG compounds can be hygroscopic, so handling in a dry environment is recommended.[20]
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Analysis:
-
Boc Group: A characteristic singlet peak around 1.4 ppm.
-
PEG Backbone: A complex series of multiplets typically between 3.5 and 3.7 ppm.
-
NHS Ester: A singlet peak around 2.9 ppm for the succinimide protons.
-
Purity Estimation: The relative integration of peaks corresponding to impurities versus the main compound can provide a semi-quantitative purity assessment.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the this compound and identifying any impurities.[17] It is often coupled with HPLC (LC-MS) for the most comprehensive analysis.[3][11]
Methodology:
-
System: An Electrospray Ionization (ESI) mass spectrometer is typically preferred for analyzing PEGylated molecules.[17]
-
Mode: Positive ion mode is generally used to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺.[3]
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the theoretical mass of the target compound (C₂₂H₃₈N₂O₁₁; MW: 506.54 g/mol ).[5] Other peaks may indicate impurities, such as the hydrolyzed carboxylic acid form of the linker or starting materials. Discriminatory LC-MS analysis can ensure the absence of contaminants like N-hydroxysuccinimide adducts.[]
Factors Influencing Purity and Stability
The purity of an NHS ester reagent is not static; it is highly dependent on its synthesis, storage, and handling. NHS esters are susceptible to hydrolysis, which converts the reactive ester back to a non-reactive carboxylic acid, reducing the efficacy of conjugation reactions.[16][22]
Best Practices for Maintaining Purity:
-
Storage: Store the reagent at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from moisture.[5][8][16]
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[16] Use anhydrous solvents for preparing stock solutions.
-
Reaction Conditions: Perform conjugation reactions in aqueous buffers at a pH of 7.2-8.5 to maximize the rate of aminolysis relative to competing hydrolysis.[][23] Use freshly prepared solutions for best results.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. enovatia.com [enovatia.com]
- 5. chemscene.com [chemscene.com]
- 6. t-Boc-N-amido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 7. t-Boc-N-amido-PEG5-NHS ester Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 8. Boc-NH-PEG2-C2-NHS ester | 2183440-73-3 [sigmaaldrich.com]
- 9. file.leyan.com [file.leyan.com]
- 10. precisepeg.com [precisepeg.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Alternative Linkers for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities. These heterobifunctional molecules, composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have demonstrated the potential to address previously "undruggable" targets.[1][2][3][4] While the choice of POI and E3 ligands dictates specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[1]
This guide provides an objective comparison of alternative linker strategies beyond the conventional flexible polyethylene glycol (PEG) and alkyl chains, supported by experimental data. We will delve into the performance of rigid, cleavable, and other novel linker classes, offering a resource for the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][4] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein.
Standard vs. Alternative Linkers: A Performance Comparison
Traditionally, PROTAC development has relied on flexible alkyl and PEG linkers due to their synthetic accessibility. However, the field is increasingly shifting towards more sophisticated linker designs to overcome limitations in potency, selectivity, and drug-like properties.[1]
Flexible Linkers (Alkyl and PEG)
Flexible linkers provide the necessary degrees of freedom to allow for the formation of a productive ternary complex. However, their high flexibility can come at an entropic cost and may lead to suboptimal pharmacokinetic properties.
Rigid Linkers
Incorporating rigid structural motifs, such as piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[5][6]
Photocleavable Linkers
Photocleavable linkers offer spatiotemporal control over PROTAC activity. These linkers remain intact until irradiated with a specific wavelength of light, which then cleaves the linker and inactivates the PROTAC. This "turn-off" mechanism is a valuable tool for studying the dynamic effects of protein degradation.[7][8]
Quantitative Performance Data
The following tables summarize experimental data comparing the performance of PROTACs with different linker types. The data is primarily focused on the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.
Table 1: Comparison of BRD4 Degraders with Different Linker Types
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Pomalidomide (CRBN) | Flexible (PEG/Alkyl) | ~8 | >95 | MV-4-11 | [9] |
| MZ1 | VH032 (VHL) | Flexible (PEG/Alkyl) | ~19 | >90 | HeLa | [9] |
| PLX-3618 | DCAF11 Ligand | Rigid | 15 | >90 | MV-4-11 | [10] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Systematic Evaluation of Linker Length for ERα Degradation
| PROTAC | Linker Length (atoms) | % ERα Degradation (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| PROTAC 1 | 9 | ~50% | >10 | [11] |
| PROTAC 2 | 12 | ~75% | ~5 | [11] |
| PROTAC 3 | 16 | ~95% | ~1 | [11] |
| PROTAC 4 | 19 | ~70% | ~5 | [11] |
| PROTAC 5 | 21 | ~60% | >10 | [11] |
This data from a systematic study highlights the critical importance of linker length, with a 16-atom linker demonstrating optimal efficacy for ERα degradation.[11]
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and well-controlled experiments. Below are detailed methodologies for key assays.
General Experimental Workflow
The process of synthesizing and evaluating a PROTAC typically follows a structured workflow, from initial design and synthesis to cellular assays and in vivo studies.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is a widely used method for quantifying the degradation of a target protein following PROTAC treatment.[12]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[12]
Protocol 2: Ternary Complex Formation Assays
Several biophysical and cell-based assays can be used to measure the formation of the POI-PROTAC-E3 ternary complex, which is a critical step in the degradation process.
-
NanoBRET™ Assay (Promega): This live-cell assay measures the proximity between a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase.[13] Ternary complex formation brings the donor (NanoLuc) and acceptor (HaloTag ligand) into close proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal.[13]
-
AlphaLISA® (PerkinElmer): This is a bead-based immunoassay that can be used in a biochemical format.[14] Donor and acceptor beads are coated with antibodies or tags that recognize the POI and E3 ligase. In the presence of a PROTAC, the beads are brought into proximity, generating a chemiluminescent signal.
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide detailed kinetic and thermodynamic information about the binding events and the cooperativity of ternary complex formation.[15]
Logical Relationships of Linker Properties
The choice of linker involves a multi-parameter optimization process, where different properties must be balanced to achieve the desired PROTAC profile.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPhotocleavable PROTACs as tools for dynamic regulation of protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo-regulated PROTACs: A novel tool for temporal control of targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. plexium.com [plexium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Pivotal Role of the Linker in Targeted Protein Degradation: A Comparative Guide to Boc-N-PEG5-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an in-depth comparison of the efficacy of PROTACs synthesized with the commonly used Boc-N-PEG5-C2-NHS ester linker against other linker alternatives, supported by experimental data and detailed protocols.
The Linker: More Than Just a Spacer
The linker's length, composition, and flexibility are not merely passive attributes but play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimized linker ensures the correct spatial orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation by the proteasome.[3] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetically tunable length.[4]
Comparative Efficacy of PROTAC Linkers
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.
Table 1: Comparison of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG1 | ~7 | >5000 | <20 | H661 | [5] |
| PEG2 | ~10 | >5000 | <20 | H661 | [5] |
| PEG4 | ~16 | <500 | >80 | H661 | [5] |
| PEG5 | ~19 | <500 | >80 | H661 | [5] |
Note: Data for PEG4 and PEG5 are extrapolated from trends observed in the cited study, which showed renewed efficacy with 4-5 PEG units.
Table 2: Comparison of Alkyl vs. PEG Linkers on Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [5] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [5] |
| ERα | Alkyl | 16 | ~1000 | ~95 | [6] |
These tables highlight that there is an optimal linker length for effective degradation, and this can vary significantly between different target proteins. For BRD4, longer PEG linkers (4-5 units) appear to be more effective than shorter ones.[5] For other targets like TBK1, a 21-atom alkyl/ether linker was found to be optimal.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated degradation of BRD4.
Caption: PROTAC synthesis and evaluation workflow.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound
This protocol describes the synthesis of a PROTAC comprising the BRD4 ligand JQ1 and the CRBN ligand pomalidomide, connected by a PEG5 linker.
Materials:
-
JQ1-carboxylic acid
-
This compound
-
Pomalidomide-amine derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Procedure:
-
Step 1: Coupling of JQ1-acid with the linker.
-
Dissolve JQ1-carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected JQ1-linker intermediate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the intermediate from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected JQ1-linker amine.
-
-
Step 3: Coupling of JQ1-linker with Pomalidomide-amine.
-
Dissolve the deprotected JQ1-linker amine (1 equivalent) and a pomalidomide-amine derivative (1.2 equivalents) in DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.[7]
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration.
-
Determine the DC50 and Dmax values from the dose-response curve.
-
Protocol 3: HiBiT Lytic Assay for BRD4 Degradation
This is a more high-throughput method to quantify protein degradation.
Materials:
-
HEK293 cells endogenously tagged with HiBiT-BRD4
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
96-well plates
-
PROTAC of interest
Procedure:
-
Cell Plating: Plate HiBiT-BRD4 HEK293 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time course (e.g., 4 hours).
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Measure the luminescence after a 10-minute incubation at room temperature.
-
-
Data Analysis:
Conclusion
The selection of an appropriate linker is a critical step in the design of an effective PROTAC. While this compound provides a versatile and commonly used building block for introducing a flexible PEG5 linker, the optimal linker length and composition must be empirically determined for each target protein and E3 ligase combination. The provided comparative data and detailed experimental protocols offer a framework for the rational design and evaluation of novel PROTACs, enabling researchers to systematically optimize the linker for enhanced protein degradation efficacy. The continued exploration of diverse linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. selvita.com [selvita.com]
- 3. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
The Role of Boc-N-PEG5-C2-NHS Ester in Bioconjugation: A Comparative Guide
In the landscape of advanced drug development and biological research, the precise chemical modification of proteins, peptides, and oligonucleotides is paramount. Heterobifunctional crosslinkers are central to this endeavor, enabling the conjugation of molecules for a variety of applications, from targeted drug delivery to fundamental cellular biology studies. Among these reagents, Boc-N-PEG5-C2-NHS ester has emerged as a versatile tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This guide provides a comprehensive comparison of this compound with alternative PEGylation and crosslinking reagents. It synthesizes data from published research to offer an objective overview for researchers, scientists, and drug development professionals on its performance, supported by experimental data and detailed protocols.
Principles of this compound Functionality
This compound is a heterobifunctional linker possessing three key components:
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This group is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing the amine for subsequent conjugation.
-
A PEG5 spacer: The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, is hydrophilic. This property is crucial for increasing the solubility and reducing the immunogenicity of the resulting bioconjugate.[1] The flexibility and length of the PEG chain are also critical determinants of the efficacy of molecules like PROTACs.[][3]
-
An NHS ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (such as the side chain of lysine residues in proteins) at physiological to slightly basic pH (7.2-8.5) to form stable, irreversible amide bonds.[4]
This trifecta of functionalities makes the reagent particularly suitable for multi-step synthesis of complex molecules where sequential conjugation is required.
Comparative Analysis: Focus on PROTAC Synthesis
The most prominent application for Boc-PEG-NHS ester linkers is in the synthesis of PROTACs. A PROTAC is a chimeric molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.[][7]
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts degradation efficiency (measured by DC50 and Dmax).[8] While direct data for a PEG5 linker across multiple targets is not consolidated in a single study, a clear trend emerges from the literature: linker length must be empirically optimized for each specific target and E3 ligase pair.[6][9]
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Key Finding |
| Estrogen Receptor α (ERα) | VHL | PEG/Alkyl | 16 | A 16-atom chain length was optimal for ERα degradation. Shorter or longer linkers resulted in decreased efficacy.[9][10][11] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG | >12 | Degradation was not significant with linkers shorter than 12 atoms, but longer linkers markedly improved degradation.[] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 3 PEG units | A PROTAC with a three-unit PEG linker (MZ1) showed potent degradation, and its ternary complex crystal structure revealed key interactions facilitated by the linker.[7] |
| Epidermal Growth Factor Receptor (EGFR) | VHL | PEG | 4 PEG units | Extending a PROTAC linker from 3 to 4 ethylene glycol units abolished HER2 degradation while maintaining EGFR degradation, demonstrating that linker length can impart selectivity.[7] |
Table 1: Summary of quantitative data from published studies on the impact of linker length on PROTAC efficacy. Data is compiled from multiple sources for illustrative comparison.[][7][9][10][11]
Comparison with Alternative Linker Chemistries
While PEG linkers are widely used due to their favorable properties, other linker types are also employed in bioconjugation and PROTAC design.
| Linker Type | Advantages | Disadvantages |
| PEG Linkers | Excellent water solubility, enhances solubility of conjugate, biocompatible, flexible, can improve pharmacokinetic properties.[][3] | Can increase polar surface area, potentially reducing cell permeability if excessively long.[] |
| Alkyl Linkers | Provide stable and flexible connectivity, synthetically accessible.[] | More hydrophobic, can decrease solubility and lead to aggregation. May be more prone to oxidative metabolism.[][12] |
| Rigid Linkers (e.g., containing aromatic rings) | Can pre-organize the molecule into an active conformation, potentially increasing potency and stabilizing the ternary complex.[][12] | Can be more synthetically challenging, may decrease solubility.[12] |
Table 2: Qualitative comparison of common linker types used in PROTAC design.[][3][12]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols derived from published studies for key experiments involving Boc-PEG-NHS ester linkers.
Protocol 1: General Solid-Phase PROTAC Synthesis
This protocol outlines a common workflow for synthesizing a PROTAC on a solid support, a method that facilitates purification.[13][14]
-
Immobilization: An E3 ligase ligand (e.g., pomalidomide) is first attached to a suitable solid-phase resin.
-
Linker Coupling:
-
The resin is swelled in a solvent like dimethylformamide (DMF).
-
A solution of This compound (typically 2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 4 equivalents) in DMF is added to the resin.
-
The reaction is agitated at room temperature for several hours to 24 hours to attach the linker to the immobilized ligand. The resin is then washed thoroughly.
-
-
Boc Deprotection:
-
The Boc protecting group on the newly attached linker is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) for 30-60 minutes.
-
The resin is washed and neutralized with a base like DIPEA.
-
-
Target Ligand Coupling:
-
The target protein ligand, activated as a carboxylic acid, is coupled to the newly exposed amine on the linker using standard peptide coupling reagents (e.g., HATU, HBTU).
-
-
Cleavage and Purification:
-
The completed PROTAC is cleaved from the resin using a strong acid cocktail (e.g., high percentage TFA).
-
The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Protein Labeling with an NHS Ester
This is a general protocol for labeling a protein with an NHS-ester-functionalized molecule.
-
Protein Preparation: The protein of interest is dissolved in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester reagent in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or DMF to create a concentrated stock solution. Do not store the reagent in solution, as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove unreacted NHS ester and byproducts using dialysis, size-exclusion chromatography, or a desalting column.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for solid-phase synthesis of PROTACs.
References
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Boc-N-PEG5-C2-NHS Ester and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Boc-N-PEG5-C2-NHS ester, a heterobifunctional crosslinker, and its closely related analogues. Due to the limited availability of complete, publicly accessible experimental spectra for this compound, this guide presents a comprehensive overview based on available data for the target compound and its congeners with varying polyethylene glycol (PEG) chain lengths. This comparative approach offers valuable insights into the expected spectroscopic characteristics of this class of compounds.
The this compound is a valuable tool in bioconjugation and drug development, featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, connected by a PEG linker. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions, while the NHS ester is highly reactive towards primary amines, forming stable amide bonds. The PEG linker enhances solubility and provides spatial separation between conjugated molecules.
Physicochemical Properties of Boc-N-PEG-C2-NHS Esters
The fundamental properties of this compound and its analogues with PEG4 and PEG6 linkers are summarized below. These values are critical for interpreting mass spectrometry data and for general handling of the compounds.
| Property | Boc-N-PEG4-C2-NHS ester | This compound[1] | Boc-N-PEG6-C2-NHS ester |
| CAS Number | 1343476-41-4 | 2055040-78-1 | Not readily available |
| Molecular Formula | C₂₀H₃₄N₂O₁₀ | C₂₂H₃₈N₂O₁₁ | C₂₄H₄₂N₂O₁₂ |
| Molecular Weight | 462.49 g/mol | 506.54 g/mol | 550.59 g/mol |
| Purity | ≥95% (typical) | ≥96% | ≥95% (typical) |
Spectroscopic Characterization
The following sections detail the expected spectroscopic signatures of Boc-N-PEG-C2-NHS esters based on data from closely related compounds and established principles of spectroscopic analysis for PEGylated molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of these linkers. The characteristic chemical shifts provide evidence for the presence of the Boc group, the PEG chain, and the NHS ester moiety. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it can provide a more stable and well-resolved signal for the hydroxyl protons of any unreacted PEG starting material[2].
Table of Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc group (-(CH₃)₃) | ~1.3-1.4 | singlet | 9H |
| PEG backbone (-CH₂CH₂O-) | ~3.5-3.7 | multiplet | Varies with PEG length |
| NHS ester (-CH₂C(O)-) | ~2.8 | singlet | 4H |
| -CH₂- next to NHS ester | ~2.7-2.9 | triplet | 2H |
| -CH₂- next to Boc-NH | ~3.0-3.2 | multiplet | 2H |
| Boc-NH | ~6.8-7.0 | triplet | 1H |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra are typically acquired using a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.
Table of Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amide) | ~3300-3400 | N-H stretching |
| C-H (aliphatic) | ~2850-2950 | C-H stretching |
| C=O (Boc carbamate) | ~1680-1700 | Carbonyl stretching |
| C=O (NHS ester) | ~1736 and ~1775 | Symmetric and asymmetric carbonyl stretching |
| C-O-C (PEG ether) | ~1100 | C-O-C stretching |
The presence of strong absorption bands around 1736 cm⁻¹ and 1775 cm⁻¹ is a clear indicator of the NHS ester group[3]. The strong C-O-C stretching band around 1100 cm⁻¹ is characteristic of the PEG backbone[4].
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for these types of molecules. Due to the nature of the PEG chain, the observed mass may correspond to adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Table of Expected Mass-to-Charge Ratios (m/z)
| Ion | Boc-N-PEG4-C2-NHS ester | This compound | Boc-N-PEG6-C2-NHS ester |
| [M+H]⁺ | 463.22 | 507.25 | 551.28 |
| [M+Na]⁺ | 485.20 | 529.23 | 573.26 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Boc-N-PEG-C2-NHS esters are provided below.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-N-PEG-C2-NHS ester.
-
Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
Data Analysis:
-
Integrate all peaks and assign them to the corresponding protons in the structure.
-
Confirm the presence of the Boc group (singlet at ~1.4 ppm), the PEG backbone (multiplet around 3.5-3.7 ppm), and the NHS ester protons (singlet around 2.8 ppm).
-
Protocol for FT-IR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid Boc-N-PEG-C2-NHS ester sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the N-H, C-H, C=O (carbamate and NHS ester), and C-O-C functional groups.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the Boc-N-PEG-C2-NHS ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurement.
-
Scan Range: m/z 100-1000.
-
In-source collision-induced dissociation (CID) can be used to generate fragment ions for structural confirmation[5][6].
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).
-
Compare the observed mass with the theoretical exact mass of the compound.
-
Analyze any fragment ions to further confirm the structure.
-
Experimental Workflow
The logical flow of the spectroscopic analysis of Boc-N-PEG-C2-NHS esters can be visualized as follows:
References
- 1. chemscene.com [chemscene.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Boc-N-PEG5-C2-NHS Ester: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Boc-N-PEG5-C2-NHS ester is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals.
This compound, an amine-reactive PEGylating agent, requires careful handling and disposal due to its reactive nature. While specific hazard classifications may vary, it is prudent to treat all waste generated from its use as chemical waste.[1] Adherence to institutional and local environmental regulations is paramount.[2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles[2] |
| Hand Protection | Nitrile or other chemically resistant gloves[2] |
| Body Protection | Lab coat[2] |
| Respiratory | For solid powder, a dust mask (e.g., N95) is recommended.[2] |
All handling of this compound, especially the solid form and concentrated solutions, should be conducted in a chemical fume hood to avoid inhalation.[2][4]
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the waste: unused solid, solutions, or contaminated labware. All waste should be segregated from regular trash and collected in designated, clearly labeled, and sealed hazardous waste containers.[1] The container material should be compatible with the solvents used, such as high-density polyethylene for solutions in DMSO or DMF.[1]
1. Unused or Expired Solid this compound
-
Collection: The original vial containing the unused or expired solid product should be placed directly into a designated hazardous chemical waste container.[1]
-
Do Not Dispose in Regular Trash: Solid chemical waste should never be discarded in the regular trash.[1]
2. Concentrated Solutions (e.g., in DMSO or DMF)
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.[1]
-
No Drain Disposal: Never dispose of concentrated solutions containing organic solvents like DMSO or DMF down the drain.[1]
3. Dilute Aqueous Solutions
Aqueous solutions from labeling reactions should be treated to hydrolyze the reactive NHS ester before collection.
-
Quenching the NHS Ester:
-
Collection: Transfer the treated solution to a designated aqueous hazardous waste container.[1]
4. Contaminated Labware and Debris
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.[1]
-
Rinsing Glassware: For reusable glassware, the first rinse with a solvent should be collected and disposed of as hazardous waste.[5] Subsequent rinses can typically be disposed of down the drain, but institutional policies should be confirmed.
Waste Container Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1] Store waste containers in a designated, safe location, away from incompatible materials, until pickup by a licensed disposal company.[2][5]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.
References
Personal protective equipment for handling Boc-N-PEG5-C2-NHS ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-N-PEG5-C2-NHS ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2055040-78-1 | C₂₂H₃₈N₂O₁₁ | 506.54 g/mol |
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. While often shipped as a non-hazardous chemical for research purposes, related compounds can cause skin and eye irritation.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Nitrile gloves | Or other chemically resistant gloves. |
| Body Protection | Laboratory coat | Fully buttoned to protect from spills. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid powder to avoid inhalation.[1] |
Handling and Operational Protocol
This compound is an amine-reactive reagent that is sensitive to moisture.[2] Proper handling is critical to prevent its degradation and ensure successful conjugation.
Key Handling Considerations:
-
Moisture Sensitivity: The NHS ester moiety is readily hydrolyzed in the presence of moisture, rendering it inactive.[2][3]
-
Storage: Store the reagent at -20°C with a desiccant.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3]
-
Solution Preparation: Dissolve the required amount of this compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[2] Do not prepare stock solutions for long-term storage.[2]
-
Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable reaction buffer.[4]
Experimental Workflow:
Figure 1. A typical experimental workflow for using this compound.
Disposal Plan
All waste generated from the use of this compound, including unused solid, solutions, and contaminated labware, should be treated as chemical waste.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original vial and place it in a designated hazardous waste container.[5] All contaminated solid materials, such as pipette tips, gloves, and paper towels, should also be disposed of in this container.[5]
-
Liquid Waste:
-
Organic Solutions: Collect solutions of the ester in organic solvents (e.g., DMSO, DMF) in a designated container for hazardous organic waste.
-
Aqueous Solutions: Before disposal, quench aqueous reaction mixtures to hydrolyze the reactive NHS ester. This can be achieved by adjusting the pH to between 7 and 8.5 and allowing the solution to stand at room temperature for several hours.[5] After quenching, collect the solution in a designated aqueous hazardous waste container.[5]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical.[5]
Disposal Workflow:
Figure 2. A decision-making process for the proper disposal of waste containing this compound.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[5] Never dispose of this chemical down the drain or in regular trash.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
